1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24006-88-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-15-11-7-9(3-5-13)10(4-6-14)8-12(11)16-2/h7-8H,3-4H2,1-2H3 |
InChI Key |
ZOEPFMHUJANJRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)CC#N)OC |
Synonyms |
4,5-Dimethoxy-o-benzenediacetonitrile |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dimethoxybenzene core with two cyanomethyl substituents, offers various possibilities for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules. This guide provides a summary of its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological significance.
Chemical Properties
While specific experimental data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is limited in publicly available literature, its properties can be estimated based on its structure and data from the closely related compound, 1,2-Bis(cyanomethyl)benzene.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | Calculated |
| Molecular Weight | 216.24 g/mol | Calculated |
| Melting Point | Estimated to be similar to 1,2-Bis(cyanomethyl)benzene: 57-59 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Expected to be insoluble in water, similar to 1,2-Bis(cyanomethyl)benzene.[1] Soluble in common organic solvents. |
Spectral Data (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the cyanomethyl groups, and the protons of the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbons of the benzene ring, the cyanomethyl groups (both methylene and nitrile carbons), and the methoxy groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic nitrile (C≡N) stretching vibration around 2250 cm⁻¹. Other significant peaks would include C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, as well as C-O stretching for the methoxy groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
Synthesis
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is synthesized from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene through a nucleophilic substitution reaction.
Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This protocol is based on the general procedure for the conversion of benzylic halides to nitriles.
Materials:
-
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., a mixture of dichloromethane and water)
Procedure:
-
In a round-bottom flask, dissolve 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene in an appropriate organic solvent such as dichloromethane.
-
Add an aqueous solution of sodium cyanide.
-
Add a catalytic amount of a phase-transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Biological Activity and Signaling Pathways
As of the latest literature review, there is no specific information available on the biological activity or the involvement of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in any signaling pathways. However, the presence of the dimethoxybenzene core is found in a variety of biologically active molecules. This structural motif is known to interact with various biological targets.
The cyanomethyl groups can also be hydrolyzed to carboxylic acids or reduced to amines, providing a pathway to a diverse range of derivatives with potential pharmacological activities. Further research is required to explore the biological profile of this compound and its derivatives.
Diagram 2: Potential for Derivatization
Caption: Derivatization potential of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Conclusion
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a readily accessible synthetic intermediate. While its specific chemical and biological properties are not yet fully characterized, its structure suggests significant potential for the development of novel compounds with interesting pharmacological profiles. This guide provides a foundation for researchers interested in exploring the chemistry and potential applications of this molecule. Further investigation into its biological activity is warranted to unlock its full potential in drug discovery and development.
References
Technical Guide: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile, is a substituted aromatic dinitrile. Its structure, featuring a dimethoxy-substituted benzene ring with two cyanomethyl groups in ortho positions, makes it a valuable intermediate in organic synthesis. The presence of reactive nitrile functionalities and the potential for modification of the aromatic ring offer a versatile platform for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on experimental details for laboratory use.
Physicochemical Properties
The properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be estimated based on its structure and data from analogous compounds.
Table 1: Estimated Physicochemical Properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and Related Compounds
| Property | 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (Estimated) | 1,2-Bis(cyanomethyl)benzene[1] | 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene[2] |
| CAS Number | Not available | 613-73-0 | 1134-52-7 |
| Molecular Formula | C₁₂H₁₂N₂O₂ | C₁₀H₈N₂ | C₁₀H₁₂Cl₂O₂ |
| Molecular Weight | 216.24 g/mol | 156.18 g/mol | 235.10 g/mol |
| Appearance | Expected to be a crystalline solid | White to yellow-beige crystals | Solid |
| Melting Point | Not available | 59-60 °C | 85.5-86 °C |
| Boiling Point | Not available | Not available | 325.7±37.0 °C (Predicted) |
| Solubility | Expected to be soluble in organic solvents, insoluble in water | Insoluble in water | Not available |
Synthesis
The most direct and commonly employed method for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is the nucleophilic substitution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene with a cyanide salt.[2] The chloromethyl groups are good leaving groups, readily displaced by the cyanide nucleophile.
Experimental Protocol: Synthesis from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
This protocol is based on established methods for cyanation of benzylic halides.
Materials:
-
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene (CAS: 1134-52-7)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Solvent (e.g., a mixture of dichloromethane and water, or acetonitrile)
-
Distilled water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(chloromethyl)-4,5-dimethoxybenzene in the chosen organic solvent (e.g., dichloromethane).
-
In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the aqueous cyanide solution to the reaction flask.
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide. The catalyst facilitates the transfer of the cyanide ions from the aqueous phase to the organic phase.[2]
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) to accelerate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent to recover any remaining product.
-
Combine the organic extracts and wash them with water and then with brine to remove any residual cyanide and catalyst.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to yield pure 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.
Caption: Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Potential Applications in Drug Development and Research
While specific applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene are not extensively documented, its structural motifs suggest several potential areas of interest for researchers.
-
Precursor for Bioactive Molecules: The dinitrile functionality can be readily converted into other important functional groups.
-
Hydrolysis of the nitriles would yield the corresponding dicarboxylic acid, which can be a building block for polyesters or polyamides.
-
Reduction of the nitriles would afford the corresponding diamine, a common structural element in many biologically active compounds.
-
-
Scaffold for Ligand Synthesis: The dimethoxybenzene core is present in numerous natural products and pharmaceutical agents. The cyanomethyl groups provide handles for further chemical elaboration to synthesize libraries of compounds for screening against various biological targets.
-
Intermediate for Heterocyclic Synthesis: The ortho-disposed functional groups can be utilized in cyclization reactions to form various heterocyclic systems, which are of significant interest in medicinal chemistry.
Caption: Potential synthetic pathways from the core molecule.
Safety Information
As with any chemical, proper safety precautions should be taken when handling 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and its precursors.
-
Precursor Hazard: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is a halogenated organic compound and should be handled with care, avoiding skin and eye contact.
-
Reagent Hazard: Sodium cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available in laboratories where cyanides are used.
-
Product Hazard: While the specific toxicity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene has not been determined, organic nitriles should be treated as potentially toxic. Avoid inhalation, ingestion, and skin contact.
Conclusion
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a synthetically accessible compound with significant potential as a building block in medicinal chemistry and materials science. Its preparation from readily available precursors via nucleophilic substitution is a straightforward process. The versatile reactivity of its nitrile groups opens up numerous avenues for the synthesis of diverse and complex molecular architectures. Further research into the properties and applications of this compound is warranted to fully explore its utility in drug discovery and other scientific disciplines.
References
Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from Veratrole: An In-depth Technical Guide
This whitepaper provides a detailed guide for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a valuable building block in organic synthesis, starting from veratrole (1,2-dimethoxybenzene). The synthetic approach is a two-step process involving an initial dichloromethylation of veratrole followed by a dicyanation reaction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Overall Synthetic Pathway
The synthesis proceeds in two primary stages:
-
Dichloromethylation of Veratrole: Veratrole is subjected to a chloromethylation reaction to introduce two chloromethyl groups onto the aromatic ring, yielding 1,2-bis(chloromethyl)-4,5-dimethoxybenzene. The electron-donating nature of the methoxy groups on veratrole facilitates this electrophilic aromatic substitution.[1]
-
Dicyanation of the Intermediate: The resulting 1,2-bis(chloromethyl)-4,5-dimethoxybenzene undergoes nucleophilic substitution with a cyanide salt. This reaction replaces the benzylic chlorides with cyanide groups to form the final product, 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.[1] To enhance the reaction between the organic substrate and the aqueous cyanide solution, a phase transfer catalyst is often utilized.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps.
Step 1: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
This procedure outlines the direct dichloromethylation of veratrole.
Table 1: Reagents and Conditions for Dichloromethylation
| Reagent/Parameter | Quantity | Molar Ratio | Notes |
| Veratrole | 13.8 g (0.1 mol) | 1.0 | Starting material |
| Paraformaldehyde | 7.5 g (0.25 mol) | 2.5 | Formaldehyde source |
| Concentrated HCl | 100 mL | - | Reagent and solvent |
| Zinc Chloride | 13.6 g (0.1 mol) | 1.0 | Lewis acid catalyst |
| Reaction Temperature | 60-70°C | - | |
| Reaction Time | 6-8 hours | - |
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine veratrole (13.8 g, 0.1 mol), paraformaldehyde (7.5 g, 0.25 mol), and zinc chloride (13.6 g, 0.1 mol).
-
With vigorous stirring, slowly add concentrated hydrochloric acid (100 mL).
-
Heat the reaction mixture to 60-70°C and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 200 mL of ice-cold water. The crude product will precipitate as a solid.
-
Filter the solid, wash with copious amounts of water until the washings are neutral, and then wash with a small amount of cold methanol.
-
Dry the crude 1,2-bis(chloromethyl)-4,5-dimethoxybenzene under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene.
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This procedure details the dicyanation of the dichloromethylated intermediate.
Table 2: Reagents and Conditions for Dicyanation
| Reagent/Parameter | Quantity | Molar Ratio | Notes |
| 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | 23.5 g (0.1 mol) | 1.0 | Starting material |
| Sodium Cyanide | 12.25 g (0.25 mol) | 2.5 | Cyanide source |
| Tetrabutylammonium bromide (TBAB) | 3.22 g (0.01 mol) | 0.1 | Phase transfer catalyst |
| Dichloromethane | 150 mL | - | Organic solvent |
| Water | 150 mL | - | Aqueous solvent |
| Reaction Temperature | Reflux (approx. 40°C) | - | |
| Reaction Time | 4-6 hours | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (23.5 g, 0.1 mol) in 150 mL of dichloromethane.
-
In a separate beaker, dissolve sodium cyanide (12.25 g, 0.25 mol) and tetrabutylammonium bromide (3.22 g, 0.01 mol) in 150 mL of water.
-
Add the aqueous solution to the organic solution in the flask.
-
Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 100 mL), and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene can be purified by recrystallization from ethanol to yield a crystalline solid.
Experimental Workflow Visualization
The overall laboratory workflow for this synthesis is depicted below.
Conclusion
The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from veratrole is a robust and scalable two-step process. The key transformations, a dichloromethylation followed by a dicyanation, rely on well-established organic reactions. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product. The methodologies and data presented in this guide provide a solid foundation for the successful synthesis of this versatile chemical intermediate.
References
The Strategic Utility of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-α,α'-dicyano-o-xylene or veratrole-3,4-diacetonitrile, is a versatile precursor in organic synthesis, particularly for the construction of complex heterocyclic scaffolds of medicinal importance. The strategic placement of two cyanomethyl groups on a dimethoxy-substituted benzene ring provides a unique platform for the synthesis of isoindoline and isoquinoline alkaloids, which are classes of compounds with a broad spectrum of biological activities. This technical guide details the synthesis of this key precursor, its subsequent transformations into valuable heterocyclic systems, and its potential applications in drug development, supported by experimental protocols and quantitative data.
Synthesis of the Precursor: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is typically achieved in a two-step sequence starting from the readily available 1,2-dimethoxybenzene (veratrole). The first step involves the bis-bromomethylation of the aromatic ring, followed by a nucleophilic substitution with cyanide ions.
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
The key intermediate, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, is synthesized via the bis-bromomethylation of 1,2-dimethoxybenzene.
Experimental Protocol:
To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in acetic acid (100 ml), 33% HBr in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K.[1] The mixture is then stirred at room temperature for 20 hours, followed by heating to 338 K for 1 hour.[1] After concentrating the mixture, ethyl acetate (EtOAc) is added to precipitate the product. The white precipitate is filtered and washed with EtOAc to yield 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1]
Table 1: Quantitative Data for the Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
| Parameter | Value | Reference |
| Starting Material | 1,2-Dimethoxybenzene | [1] |
| Reagents | Paraformaldehyde, 33% HBr in Acetic Acid | [1] |
| Solvent | Acetic Acid | [1] |
| Reaction Temperature | 283 K, then 338 K | [1] |
| Reaction Time | 20 hours at RT, 1 hour at 338 K | [1] |
| Yield | 41.4% | [1] |
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The conversion of the bis-bromomethylated intermediate to the target dinitrile is achieved through a nucleophilic substitution reaction with a cyanide salt. While a specific protocol for this substrate is not widely reported, a general procedure for the cyanation of benzylic bromides can be adapted.
Proposed Experimental Protocol:
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). An excess of sodium cyanide or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Applications in the Synthesis of Bioactive Heterocycles
The dinitrile functionality in 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a linchpin for the construction of five- and six-membered nitrogen-containing heterocyclic rings, namely isoindolines and isoquinolines. These structural motifs are present in a vast array of natural products and synthetic pharmaceuticals.
Synthesis of 5,6-Dimethoxyisoindoline Derivatives
The 1,2-bis(cyanomethyl) functionality can undergo reductive cyclization to yield 1,3-diamino-5,6-dimethoxyisoindoline. This diamine is a valuable building block for further elaboration into more complex molecules.
Proposed Synthetic Workflow for 5,6-Dimethoxyisoindoline Core:
Caption: Synthetic pathway to 5,6-dimethoxyisoindoline derivatives.
Synthesis of 6,7-Dimethoxyisoquinoline Derivatives: A Case Study on Papaverine
The isoquinoline alkaloid papaverine, a potent vasodilator, features a 6,7-dimethoxyisoquinoline core. While classical syntheses of papaverine, such as the Bischler-Napieralski and Pomeranz-Fritsch reactions, start from different precursors, a conceptual synthetic route from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be envisioned, highlighting its potential in the synthesis of such alkaloids. The biosynthesis of papaverine proceeds through intermediates with the same 6,7-dimethoxy substitution pattern.[2][3]
Conceptual Synthetic Workflow towards Papaverine:
A plausible synthetic strategy would involve the transformation of the two nitrile groups into functionalities that can participate in a cyclization to form the isoquinoline ring system. For instance, one nitrile could be reduced to an amine, and the other hydrolyzed to a carboxylic acid or an aldehyde, setting the stage for an intramolecular condensation.
A more direct approach involves the Thorpe-Ziegler cyclization of the dinitrile to form an amino-cyano intermediate, which can be further elaborated.
Caption: Conceptual workflow for the synthesis of Papaverine.
Relevance in Drug Development
The isoindoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.
-
Isoindoline Derivatives: This class of compounds has shown a remarkable range of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[4] For instance, lenalidomide, a derivative of thalidomide, is a blockbuster drug for the treatment of multiple myeloma.
-
Isoquinoline Alkaloids: Many isoquinoline alkaloids exhibit potent pharmacological properties. Papaverine is used as a vasodilator, while noscapine, another opium alkaloid, has been investigated as an anticancer agent.[5][6] The 6,7-dimethoxy substitution pattern is a common feature in many bioactive isoquinoline alkaloids.
The precursor, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, therefore, represents a valuable starting material for the synthesis of libraries of novel isoindoline and isoquinoline derivatives for screening in drug discovery programs.
Conclusion
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a strategically important precursor for the synthesis of medicinally relevant heterocyclic compounds. Its efficient two-step synthesis from veratrole and the versatility of its dinitrile functionality make it an attractive starting material for the construction of diverse molecular architectures. The demonstrated potential for the synthesis of 5,6-dimethoxyisoindoline and 6,7-dimethoxyisoquinoline cores underscores its significance for researchers and professionals in the field of drug development. Further exploration of the reactivity of this precursor is likely to unveil new and efficient routes to novel therapeutic agents.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 5. Synthesis and modification of noscapine derivatives as promising future anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the expected spectroscopic characteristics of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. The document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structurally related compounds to infer the profile of the target molecule.
Predicted Spectroscopic Data
The spectroscopic data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can be predicted by combining the known data for its core structures: 1,2-Bis(cyanomethyl)benzene and 1,2-dimethoxybenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals from the aromatic protons, the cyanomethyl protons, and the methoxy protons. The aromatic protons' chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing cyanomethyl groups.
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the cyanomethyl carbons (both the methylene and the nitrile carbons), and the methoxy carbons.
Table 1: Spectroscopic Data for 1,2-Bis(cyanomethyl)benzene
| Parameter | ¹³C NMR (ppm) | IR (cm⁻¹) |
| Chemical Shift / Wavenumber | 117.5 (CN), 130.4 (Ar-C), 133.6 (Ar-C), 21.3 (CH₂) | 2250 (C≡N stretch) |
Table 2: Reference Spectroscopic Data for 1,2-Dimethoxybenzene
| Parameter | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |
| Chemical Shift / Wavenumber / Mass-to-charge | 6.9 (m, 4H, Ar-H), 3.8 (s, 6H, OCH₃) | 149.5, 121.1, 111.8, 55.9 | 2830-3000 (C-H), 1590, 1500 (C=C), 1250, 1025 (C-O) | 138 (M+), 123, 108, 95, 77 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the sample in 0.6-0.7 mL of solvent, to obtain a spectrum in a reasonable time.[1]
-
Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[2]
-
Transfer the filtered solution into a clean NMR tube and cap it.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[3]
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal surface.
-
Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR setup.
-
Acquire the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. A common range is 4000-400 cm⁻¹.[4]
-
The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source, where it is vaporized.
-
A high-energy electron beam bombards the gaseous molecules, causing ionization and fragmentation.[5]
-
The resulting ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[5]
-
A detector records the abundance of each ion, generating a mass spectrum. The most intense peak is designated as the base peak with 100% relative abundance.[6]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: General Workflow for Spectroscopic Analysis.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fourier transform infrared spectroscopy [bio-protocol.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
Technical Guide: Solubility Profile of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
Executive Summary
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a substituted veratrole derivative, serves as a key intermediate in the synthesis of various heterocyclic compounds, including isoquinoline alkaloids. A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating for downstream applications. This document provides a guide to the solubility of this compound. While specific quantitative solubility data is not extensively available in public literature, this guide outlines a general experimental protocol for its determination and provides qualitative insights based on its use in reported synthetic procedures.
Solubility Data
A comprehensive search of scientific databases and patent literature did not yield specific quantitative solubility data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. However, qualitative solubility can be inferred from its use in chemical syntheses. For example, its preparation and subsequent use in reactions often involve alcoholic solvents like ethanol and methanol, suggesting at least moderate solubility in these solvents, particularly at elevated temperatures.
For research and development purposes, it is recommended that the solubility be determined experimentally in a range of common laboratory solvents. A standardized protocol for such a determination is provided in the following section.
Experimental Protocol for Solubility Determination
The following is a general method for determining the solubility of a crystalline organic compound like 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene using the isothermal shake-flask method.
3.1 Materials and Equipment
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2 Procedure
-
Preparation of Saturated Solutions: Add an excess amount of solid 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully draw a sample from the supernatant of each vial using a syringe and immediately filter it through a solvent-compatible syringe filter to remove all undissolved solids.
-
Sample Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Workflow for Solubility Assessment
The logical workflow for assessing the solubility of a research compound is depicted in the diagram below. This process begins with the selection of relevant solvents and culminates in the quantitative analysis of solubility.
Caption: Workflow for experimental solubility determination.
Conclusion
While published quantitative data on the solubility of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is scarce, its solubility profile can be readily determined using standard laboratory procedures. The provided experimental protocol and workflow offer a robust framework for researchers to generate reliable solubility data. This data is invaluable for the efficient design of synthetic routes, purification processes, and the overall advancement of research and development projects involving this compound.
discovery and history of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
An In-depth Technical Guide to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile or veratrole-3,4-diacetonitrile, is a specialized organic compound characterized by a dimethoxy-substituted benzene ring with two cyanomethyl groups at the 1 and 2 positions. While not a widely commercialized chemical, it serves as a valuable intermediate in synthetic organic chemistry. Its structure, featuring reactive nitrile functionalities and an electron-rich aromatic core, makes it a versatile building block for the synthesis of more complex heterocyclic compounds and macrocycles. This guide provides a comprehensive overview of its history, synthesis, and known applications, tailored for professionals in chemical research and drug development.
Discovery and History
The specific discovery of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is not prominently documented in the historical annals of chemistry. Its emergence is more of an evolutionary step in synthetic methodology rather than a landmark discovery. The history of this compound is intrinsically linked to the chemistry of its precursors, primarily 1,2-dimethoxybenzene (veratrole).
The development of chloromethylation and bromomethylation reactions for aromatic compounds in the early 20th century provided chemists with the tools to functionalize benzene rings. The subsequent development of nucleophilic substitution reactions, allowing the conversion of benzylic halides to other functional groups like nitriles, laid the direct synthetic groundwork for the creation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene. It is therefore best understood as a logical synthetic target, created as a means to access more complex molecular architectures, rather than a compound discovered for its intrinsic properties. Its utility has been noted in the synthesis of isoindoline compounds and crown ether derivatives, where the dimethoxybenzene unit provides a rigid and defined structural element.[1]
Synthesis and Experimental Protocols
The most direct and documented synthetic pathway to 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene proceeds in two main steps starting from 1,2-dimethoxybenzene. The first step involves the bis-halomethylation of the aromatic ring, followed by a nucleophilic substitution with a cyanide salt. The brominated intermediate is often preferred and its synthesis has been explicitly detailed.
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
The initial step is the bis-bromomethylation of 1,2-dimethoxybenzene. This reaction utilizes paraformaldehyde and hydrobromic acid in acetic acid to install the two bromomethyl groups onto the aromatic ring.
A solution of 1,2-dimethoxybenzene (10 g) and paraformaldehyde (4.35 g) is prepared in acetic acid (100 ml). The mixture is cooled to 283 K (10 °C). To this solution, 33% hydrobromic acid in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K. The reaction mixture is then stirred at room temperature for 20 hours, followed by heating to 338 K (65 °C) for 1 hour. After this period, the mixture is concentrated under reduced pressure. Ethyl acetate (EtOAc) is added to the concentrate, leading to the precipitation of a white solid. This solid is collected by filtration and washed with additional EtOAc to yield the final product, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.[1][2] Colorless crystals suitable for analysis can be obtained by vapor diffusion of pentane into a dichloromethane solution of the product.[1][2]
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Moles |
| 1,2-Dimethoxybenzene | 138.16 | 10 g | ~0.0724 mol |
| Paraformaldehyde | 30.03 | 4.35 g | ~0.145 mol |
| 33% HBr in Acetic Acid | - | 31.0 ml | - |
| Acetic Acid (solvent) | 60.05 | 100 ml | - |
| Product | Molar Mass ( g/mol ) | Yield | % Yield |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 324.00 | 9.72 g | 41.4% |
| Table 1: Quantitative data for the synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1][2] |
-
¹H NMR (400 MHz, CDCl₃, 295 K): δ 6.84 (s, 2H, Ar-H), 4.63 (s, 4H, -CH₂Br), 3.90 (s, 6H, -OCH₃).[2]
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The final step involves the conversion of the bis-bromomethylated intermediate to the target dinitrile via nucleophilic substitution. This is typically achieved by reacting the di-halide with an alkali metal cyanide, such as sodium cyanide. To overcome solubility issues between the organic substrate and the inorganic salt, a phase-transfer catalyst is often employed in an aqueous-organic biphasic system.
While a specific protocol for the 4,5-dimethoxy derivative is not detailed in the provided search results, a general and widely used method for the conversion of benzylic halides to nitriles can be described. The reaction involves dissolving 1,2-bis(bromomethyl)-4,5-dimethoxybenzene in a water-immiscible organic solvent like toluene or dichloromethane. An aqueous solution of sodium cyanide is then added, along with a catalytic amount of a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). The biphasic mixture is stirred vigorously at a temperature ranging from room temperature to gentle reflux until the reaction is complete (monitored by TLC or GC). Upon completion, the organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization.
| Reactant/Reagent | Molar Mass ( g/mol ) | General Molar Ratio |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 324.00 | 1 equivalent |
| Sodium Cyanide (NaCN) | 49.01 | 2.0 - 2.2 equivalents |
| Phase-Transfer Catalyst | - | 0.01 - 0.1 equivalents |
| Product | Molar Mass ( g/mol ) | Expected Yield |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 216.23 | Moderate to High |
| Table 2: General reaction parameters for the cyanation step. |
Applications in Research
The primary utility of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene lies in its role as a precursor in organic synthesis. The two nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cyclization reactions to form heterocyclic rings. The dimethoxybenzene core provides a rigid scaffold. For its precursor, 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, established applications include the synthesis of:
-
Crown Ether Derivatives: The dimethoxybenzene unit can be incorporated as a structural component of macrocyclic polyethers.[1]
-
Isoindoline Compounds: It serves as a key intermediate for building the isoindoline framework.[1][2]
There is currently a lack of specific literature detailing the use of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene in drug development or its interaction with specific biological signaling pathways. While dimethoxybenzene derivatives, in general, are explored for various pharmacological activities, no such data has been found for this particular molecule.[2]
Visualizations
As no specific signaling pathways involving 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene have been identified, the following diagram illustrates the synthetic workflow for its preparation.
Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
References
Potential Research Areas for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene: A Technical Guide for Drug Discovery and Development
Abstract
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a veratrole derivative whose biological activities are not yet extensively documented in scientific literature. However, its structural motifs—the dimethoxybenzene core and the cyanomethyl groups—are present in numerous compounds with significant pharmacological properties. This technical guide outlines potential research avenues for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, drawing inferences from structurally related molecules. The primary areas of investigation proposed herein are anticancer, antiviral, and antimicrobial applications. This document provides detailed synthetic protocols, experimental designs for biological evaluation, and a framework for interpreting potential outcomes, intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction
The dimethoxybenzene scaffold is a key pharmacophore found in a variety of biologically active compounds, contributing to interactions with numerous biological targets. Derivatives of dimethoxybenzene are known to possess a wide range of activities, including but not limited to, anticancer, antiviral, and antioxidant properties. Similarly, the cyanomethyl group is a versatile functional group that can participate in various chemical reactions and is a component of several therapeutic agents. The combination of these two moieties in 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene presents a unique opportunity for discovering novel therapeutic agents. This guide explores the untapped potential of this compound by proposing specific research directions and providing the necessary technical details to initiate investigation.
Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is typically achieved through a two-step process starting from 1,2-dimethoxybenzene (veratrole). The initial step involves the bromomethylation of the benzene ring, followed by a nucleophilic substitution with a cyanide salt.
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
The precursor, 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene, can be synthesized from 1,2-dimethoxybenzene.[1]
-
Reaction: 1,2-dimethoxybenzene is reacted with paraformaldehyde and hydrobromic acid in acetic acid.
-
Detailed Protocol:
-
Dissolve 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in acetic acid (100 ml).
-
Cool the solution to 283 K (10 °C).
-
Slowly add 33% hydrobromic acid in acetic acid (31.0 ml) while maintaining the temperature at 283 K.
-
Stir the mixture at room temperature for 20 hours.
-
Heat the mixture to 338 K (65 °C) for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate to the residue to precipitate the product.
-
Filter the white precipitate and wash with ethyl acetate.
-
The resulting product is 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1]
-
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The final compound is synthesized by the reaction of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene with a cyanide salt.
-
Reaction: Nucleophilic substitution of the bromide ions with cyanide ions.
-
Detailed Protocol:
-
Dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in a suitable organic solvent such as acetone or acetonitrile.
-
Add an aqueous solution of sodium cyanide or potassium cyanide (a slight molar excess per bromide).
-
To facilitate the reaction between the organic and aqueous phases, a phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be added.
-
Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and brine to remove any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Evaporate the solvent under reduced pressure to yield crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Potential Research Area 1: Anticancer Activity
Rationale
Derivatives of dimethoxybenzene have been investigated for their potential as anticancer agents. The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division. The cyanomethyl moiety is also present in compounds with demonstrated cytotoxic effects. Therefore, it is plausible that 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene could exhibit antiproliferative activity against cancer cell lines.
Proposed Experimental Workflow
Detailed Experimental Protocols
This assay determines the compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][4][5]
-
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
96-well plates
-
Complete cell culture medium
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (e.g., from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
This assay directly measures the effect of the compound on the polymerization of tubulin into microtubules.[6][7][8][9][10]
-
Materials:
-
Tubulin polymerization assay kit (commercially available)
-
Purified tubulin
-
GTP solution
-
Polymerization buffer
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Positive controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as a polymerization inhibitor)
-
Temperature-controlled microplate reader
-
-
Protocol:
-
Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene at various concentrations to the reaction mixture in a 96-well plate. Include positive and negative controls.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in a kinetic mode. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Data Presentation: Exemplary IC50 Values of Related Compounds
| Compound Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Cyanomethyl Vinyl Ether | Compound 12E | A549 (Lung) | 9.89 ± 0.25 | [11] |
| Trimethoxyphenyl Pyridine | Compound VI | HCT 116 (Colorectal) | 4.83 | [12] |
| Trimethoxyphenyl Pyridine | Compound VI | HepG-2 (Hepatocellular) | 3.25 | [12] |
| Trimethoxyphenyl Pyridine | Compound VI | MCF-7 (Breast) | 6.11 | [12] |
| 4-Methoxy Hydrazone | Compound 12 | K-562 (Leukemia) | 0.04 | [13] |
Potential Research Area 2: Antiviral Activity
Rationale
Various natural and synthetic compounds containing the dimethoxybenzene moiety have demonstrated antiviral properties. Additionally, numerous cyanometabolites have been identified with potent antiviral activities against a range of viruses.[14][15] The mechanism of action for such compounds can vary, from inhibiting viral entry to disrupting viral replication. The structural features of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene make it a candidate for screening against a panel of viruses.
Proposed Experimental Workflow
Detailed Experimental Protocols
This assay is the gold standard for quantifying the neutralization of a virus by an antiviral compound.[16][17][18][19][20]
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock with a known titer
-
24-well or 48-well plates
-
Cell culture medium
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Overlay medium (containing, for example, methylcellulose or agarose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed host cells in multi-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound.
-
Mix a standard amount of virus (e.g., 100 plaque-forming units) with each dilution of the compound and incubate for 1 hour at 37°C to allow for neutralization.
-
Inoculate the confluent cell monolayers with the virus-compound mixtures.
-
After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days).
-
Fix the cells (e.g., with formalin) and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC50 value.
-
Data Presentation: Exemplary Antiviral Activities of Related Compounds
| Compound Class | Compound Example | Virus | EC50 | Reference |
| Cyanometabolite | OAAH | HIV | 44.5 nM | [14] |
| Cyanometabolite | Dolastatin 3 | HIV-1 integrase | 4.1-5 µM (IC50) | [14] |
| Cyanoacrylate Derivative | Compound 8d | Tobacco Mosaic Virus | 55.5 µg/mL | [21] |
| Cyanoacrylate Derivative | Compound 8e | Tobacco Mosaic Virus | 55.3 µg/mL | [21] |
Potential Research Area 3: Antimicrobial Activity
Rationale
The core dimethoxybenzene structure is found in many natural products with antimicrobial properties. The electron-donating nature of the methoxy groups can influence the electronic properties of the molecule, potentially enhancing its interaction with microbial targets. The nitrile functionalities can also contribute to biological activity. Therefore, evaluating 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene for its ability to inhibit the growth of pathogenic bacteria and fungi is a logical avenue for research.
Proposed Experimental Workflow
Detailed Experimental Protocols
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Positive control antibiotics/antifungals
-
Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
-
Protocol:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible growth.
-
Conclusion
While 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene remains a largely uncharacterized molecule from a pharmacological perspective, its constituent chemical features suggest a high potential for biological activity. This guide provides a comprehensive framework for initiating research into its anticancer, antiviral, and antimicrobial properties. The detailed synthetic and experimental protocols, along with the proposed logical workflows, are intended to empower researchers to systematically explore the therapeutic potential of this promising compound. The data from such investigations could lead to the development of novel lead compounds in these critical areas of drug discovery.
References
- 1. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. static.igem.wiki [static.igem.wiki]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Tubulin Polymerization Assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cytoskeleton.com [cytoskeleton.com]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyanometabolites: molecules with immense antiviral potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Potential Antiviral Compounds from Cyanobacterial Secondary Metabolites Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Plaque reduction assay [bio-protocol.org]
- 20. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Versatile Building Block: A Technical Guide to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene, a valuable and versatile building block for the synthesis of complex heterocyclic molecules. Its unique structure, featuring two reactive cyanomethyl groups on a dimethoxy-substituted benzene ring, offers a gateway to a variety of important molecular scaffolds, particularly those found in pharmacologically active compounds and functional materials. This document details the synthesis of this key intermediate and explores its application in the construction of isoindoline and phthalocyanine derivatives, providing experimental insights and quantitative data to support further research and development.
Synthesis of the Core Building Block
The preparation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is achieved through a reliable two-step synthetic sequence starting from the commercially available 1,2-dimethoxybenzene (veratrole).
Step 1: Bromomethylation of 1,2-Dimethoxybenzene
The first step involves the bis-bromomethylation of 1,2-dimethoxybenzene to yield 1,2-bis(bromomethyl)-4,5-dimethoxybenzene. This reaction is a crucial transformation that introduces the handles for subsequent functionalization.
Experimental Protocol: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mmol) in acetic acid (100 ml), 33% hydrogen bromide in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K. The mixture is stirred at room temperature for 20 hours, followed by heating to 338 K for 1 hour. The reaction mixture is then concentrated, and ethyl acetate is added to precipitate the product. The resulting white solid is filtered and washed with ethyl acetate to afford 1,2-bis(bromomethyl)-4,5-dimethoxybenzene.[1]
| Product | Yield | Appearance |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 41.4% | White solid |
Step 2: Cyanation to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The bis(bromomethyl) intermediate is then converted to the target dinitrile through a nucleophilic substitution reaction with a cyanide salt. This reaction proceeds readily, replacing the bromine atoms with cyano groups.
Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
1,2-bis(bromomethyl)-4,5-dimethoxybenzene is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent like dimethylformamide (DMF) or a biphasic system with a phase-transfer catalyst. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion. Upon completion, the product is isolated by extraction and purified by recrystallization.
| Product | Starting Material | Reagents |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | Sodium Cyanide (or KCN) |
Applications in Complex Molecule Synthesis
The presence of two cyanomethyl groups in a 1,2-relationship on the benzene ring makes 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene a highly valuable precursor for the construction of various heterocyclic systems through cyclization reactions.
Synthesis of Isoindoline Derivatives
The reductive cyclization of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene provides a direct route to 5,6-dimethoxy-1,3-dihydroisoindole. This scaffold is a key component of various biologically active molecules.
Experimental Protocol: Reductive Cyclization to 5,6-Dimethoxy-1,3-dihydroisoindole
The catalytic hydrogenation of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene over a suitable catalyst, such as Raney nickel or a palladium-based catalyst, under a hydrogen atmosphere leads to the reduction of the nitrile groups and subsequent intramolecular cyclization to form the dihydroisoindole ring.
| Product | Starting Material | Reaction Type |
| 5,6-Dimethoxy-1,3-dihydroisoindole | 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | Reductive Cyclization |
Synthesis of Phthalocyanine Precursors
While 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene itself is not a direct precursor for phthalocyanines, it can be readily converted to 4,5-dimethoxyphthalonitrile, a key monomer for the synthesis of substituted phthalocyanines. Phthalocyanines are large, aromatic macrocycles with extensive applications in materials science, for instance as dyes, pigments, and in photodynamic therapy.
The conversion to the phthalonitrile can be envisioned through functional group transformations of the cyanomethyl groups. The subsequent cyclotetramerization of the resulting 4,5-dimethoxyphthalonitrile in the presence of a metal salt yields the corresponding metallophthalocyanine.
Experimental Workflow: Phthalocyanine Synthesis
The synthesis of 2,3,9,10-tetramethoxy-substituted phthalocyanines involves the initial conversion of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene to 4,5-dimethoxyphthalonitrile. This is followed by a template-assisted cyclotetramerization reaction.
| Product | Intermediate | Reaction Type |
| 2,3,9,10-Tetramethoxyphthalocyanine | 4,5-Dimethoxyphthalonitrile | Cyclotetramerization |
Conclusion
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a strategically important building block for accessing complex molecular architectures. Its straightforward synthesis and the reactivity of its cyanomethyl groups open up efficient synthetic routes to valuable dimethoxy-substituted heterocyclic compounds. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this versatile intermediate in the creation of novel molecules with desired functionalities and biological activities. Further investigations into the reactivity of this building block are encouraged to expand its synthetic utility.
References
Methodological & Application
experimental protocol for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a key intermediate for various applications in organic synthesis and materials science. The synthesis is a two-step process commencing with the chloromethylation of 1,2-dimethoxybenzene (veratrole) to form the intermediate 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene. This intermediate is subsequently converted to the target dinitrile compound via a nucleophilic substitution reaction with sodium cyanide. This protocol includes comprehensive methodologies, reagent details, and safety precautions.
Introduction and Synthetic Strategy
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a versatile building block, with its reactive cyanomethyl groups and electron-rich aromatic ring allowing for a variety of chemical transformations. The synthetic approach detailed herein involves two sequential reactions:
-
Step 1: Bis-chloromethylation. An electrophilic aromatic substitution (Friedel-Crafts type reaction) on 1,2-dimethoxybenzene using formaldehyde and hydrogen chloride to introduce two chloromethyl groups onto the aromatic ring. The electron-donating methoxy groups activate the ring, facilitating this substitution.
-
Step 2: Cyanation. A nucleophilic substitution reaction where the benzylic chlorides of the intermediate are displaced by cyanide ions to yield the final product.
The overall reaction scheme is presented below:
Scheme 1: Overall Synthesis Pathway Step 1: 1,2-Dimethoxybenzene → 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene Step 2: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene → 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
Data Presentation
The following tables summarize the necessary reagents and typical reaction parameters for the synthesis.
Table 1: Materials and Reagents
| Step | Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity (per 0.1 mol scale) | Notes |
| 1 | 1,2-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 13.8 g (0.1 mol) | Starting material |
| 1 | Paraformaldehyde | (CH₂O)n | ~30.03 (per CH₂O) | 9.0 g (~0.3 mol) | Formaldehyde source |
| 1 | Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 100 mL | Reagent and solvent |
| 1 | Glacial Acetic Acid | CH₃COOH | 60.05 | 50 mL | Solvent/Co-solvent |
| 1 | Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction solvent |
| 1 | Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization |
| 1 | Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
| 2 | 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | C₁₀H₁₂Cl₂O₂ | 235.11 | ~23.5 g (0.1 mol) | Product from Step 1 |
| 2 | Sodium Cyanide (NaCN) | NaCN | 49.01 | 12.25 g (0.25 mol) | Cyanating agent |
| 2 | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 200 mL | Reaction solvent |
| 2 | Deionized Water | H₂O | 18.02 | As needed | For workup |
| 2 | Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |
Table 2: Summary of Experimental Conditions
| Parameter | Step 1: Chloromethylation | Step 2: Cyanation |
| Reaction Vessel | 1 L three-necked round-bottom flask with stirrer and gas inlet | 500 mL round-bottom flask with magnetic stirrer |
| Temperature | 55-60 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 3-5 hours |
| Atmosphere | Continuous slow stream of HCl gas | Inert atmosphere (e.g., Nitrogen) |
| Workup | Aqueous wash, extraction, drying, solvent removal | Quenching with water, extraction, drying, recrystallization |
| Purification | Crude product used directly or recrystallization from heptane | Recrystallization from ethanol/water |
Experimental Protocols
Safety Precaution: This synthesis involves highly toxic and corrosive substances, including concentrated acids, paraformaldehyde (a source of formaldehyde), the lachrymatory chloromethylated intermediate, and sodium cyanide. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Have a calcium gluconate gel or amyl nitrite antidote kit available when working with cyanides.
This procedure is adapted from general chloromethylation methods for activated aromatic rings.[1]
-
Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet trap (e.g., a bubbler with mineral oil).
-
Reagent Addition: To the flask, add 1,2-dimethoxybenzene (13.8 g, 0.1 mol), glacial acetic acid (50 mL), and concentrated hydrochloric acid (100 mL).
-
Initiation: Begin stirring the mixture and add paraformaldehyde (9.0 g, ~0.3 mol of CH₂O units).
-
Reaction: Start bubbling a slow, steady stream of hydrogen chloride (HCl) gas through the mixture. Heat the flask in a water bath to 55-60 °C. The mixture will become a slurry and then may gradually clarify as the reaction proceeds.
-
Monitoring: Maintain the temperature and HCl stream for 4-6 hours. The reaction can be monitored by TLC (thin-layer chromatography) by taking small aliquots, quenching them in water, extracting with DCM, and spotting on a silica plate (e.g., using a hexane:ethyl acetate solvent system).
-
Workup: After the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator under vacuum. The product, 1,2-bis(chloromethyl)-4,5-dimethoxybenzene, should be a white to off-white solid. This crude product is often suitable for the next step without further purification. If needed, it can be recrystallized from heptane.
This procedure utilizes a nucleophilic substitution reaction to replace the chloride atoms with cyanide groups.[2]
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere, dissolve the crude 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (~0.1 mol) from Step 1 in 200 mL of dimethyl sulfoxide (DMSO).
-
Reagent Addition: Carefully add sodium cyanide (12.25 g, 0.25 mol) to the solution. (EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care and have an emergency plan).
-
Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 3-5 hours).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing 800 mL of vigorously stirred ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with deionized water to remove residual DMSO and inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene as a crystalline solid.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis).
Mandatory Visualizations
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxybenzene-1,2-diacetonitrile, is a versatile chemical intermediate with significant applications in the synthesis of medicinally important compounds. Its structure, featuring a dimethoxy-substituted benzene ring with two reactive cyanomethyl groups, makes it a valuable precursor for the construction of complex heterocyclic scaffolds found in various pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical agents, particularly the vasodilator Papaverine. It also draws parallels to the synthesis of the calcium channel blocker Verapamil, which originates from a structurally related precursor.
Application 1: Synthesis of Papaverine
Papaverine, a benzylisoquinoline alkaloid, is a potent non-specific vasodilator and smooth muscle relaxant. Its therapeutic effects are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP)[1][2][3][4][5]. This signaling cascade results in the relaxation of smooth muscles, particularly in blood vessels[1][3][4][5]. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a strategic starting material for the synthesis of Papaverine, as it contains the core 1,2-dimethoxybenzene moiety and functional groups that can be elaborated into the isoquinoline ring system and the dimethoxybenzyl substituent.
Proposed Synthetic Workflow for Papaverine from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The overall synthetic strategy involves the selective transformation of the two cyanomethyl groups into the two key precursors of Papaverine: 3,4-dimethoxyphenethylamine and 3,4-dimethoxyphenylacetic acid. These intermediates are then coupled to form an amide, which subsequently undergoes a Bischler-Napieralski reaction to form the dihydroisoquinoline core, followed by dehydrogenation to yield Papaverine.
Experimental Protocols
Step 1: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This compound is typically prepared from the corresponding bis(chloromethyl) derivative.
-
Protocol: In a well-ventilated fume hood, a solution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene (1 equivalent) in a suitable organic solvent (e.g., acetone or acetonitrile) is added dropwise to a stirred suspension of sodium cyanide (2.2 equivalents) in the same solvent. A phase transfer catalyst, such as tetrabutylammonium bromide, can be added to facilitate the reaction. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Step 2a: Synthesis of 3,4-Dimethoxyphenethylamine (Homoveratrylamine)
This involves the selective reduction of one of the nitrile groups.
-
Protocol: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol or methanol) containing a reducing agent. For example, catalytic hydrogenation using Raney nickel or palladium on carbon under a hydrogen atmosphere can be employed. The reaction is carried out at a suitable temperature and pressure until the uptake of hydrogen ceases. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude 3,4-dimethoxyphenethylamine.
Step 2b: Synthesis of 3,4-Dimethoxyphenylacetic Acid (Homoveratric Acid)
This involves the hydrolysis of one of the nitrile groups.
-
Protocol: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (1 equivalent) is refluxed in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude 3,4-dimethoxyphenylacetic acid. The product is then collected by filtration, washed with water, and purified by recrystallization.
Step 3: Amide Formation
-
Protocol: 3,4-Dimethoxyphenylacetic acid (1 equivalent) is converted to its acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane). The excess reagent and solvent are removed under vacuum. The resulting acid chloride is then dissolved in a fresh portion of the inert solvent and added dropwise to a cooled solution of 3,4-dimethoxyphenethylamine (1 equivalent) and a base (e.g., triethylamine or pyridine) to neutralize the HCl generated. The reaction mixture is stirred until completion, then washed with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the amide, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Step 4: Bischler-Napieralski Reaction and Dehydrogenation to Papaverine
-
Protocol: The amide from the previous step (1 equivalent) is dissolved in a dry, high-boiling solvent like toluene or xylene. Phosphorus oxychloride (POCl3) (1.1-1.5 equivalents) is added cautiously, and the mixture is refluxed for several hours[6][7][8][9]. The reaction is monitored by TLC for the formation of 3,4-dihydropapaverine. After completion, the solvent and excess POCl3 are removed under vacuum. The residue is carefully neutralized with an aqueous base and extracted with an organic solvent. The organic extracts are dried and concentrated. The crude 3,4-dihydropapaverine is then dehydrogenated by heating with a catalyst such as 10% palladium on carbon in a high-boiling solvent (e.g., decalin or tetralin) to yield Papaverine[10]. The final product is purified by recrystallization.
Biological Activity of Papaverine
| Target/Assay | Activity | Reference |
| SARS-CoV-2 Cytopathicity | IC50: 1.1 ± 0.39 µM | [4] |
| HERG Potassium Channels | IC50: 71.03 ± 4.75 µM | [11] |
| Phosphodiesterase (PDE) | Non-selective inhibitor | [1][2][3][5] |
Mechanism of Action: Papaverine as a Vasodilator
Application 2: Conceptual Link to Verapamil Synthesis
Verapamil is a calcium channel blocker used in the treatment of hypertension, angina, and cardiac arrhythmias[12][13][14][15][16]. Its mechanism of action involves the blockade of L-type calcium channels, primarily in the heart and vascular smooth muscle, leading to reduced myocardial contractility, slowed atrioventricular conduction, and vasodilation[12][13][14][15][16].
The synthesis of Verapamil typically starts from 3,4-dimethoxyphenylacetonitrile (homoveratronitrile), a mono-nitrile analogue of the di-nitrile starting material discussed here. This highlights the utility of the 4,5-dimethoxybenzeneacetonitrile scaffold in medicinal chemistry.
Biological Activity of Verapamil
| Target/Assay | Activity | Reference |
| L-type Calcium Channels | Blocker | [12][13][14][15][16] |
Mechanism of Action: Verapamil as a Calcium Channel Blocker
Conclusion
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of Papaverine demonstrates its utility in constructing complex, biologically active heterocyclic molecules. The provided protocols offer a framework for the laboratory synthesis of this important vasodilator from the specified starting material. Furthermore, the structural relationship to the precursor of Verapamil underscores the broader potential of the 4,5-dimethoxybenzene-1,2-diacetonitrile scaffold in the discovery and development of new therapeutic agents. Researchers and drug development professionals can leverage this intermediate for the synthesis of novel compounds with potential activities across various therapeutic areas.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Papaverine - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Papaverine Hydrochloride? [synapse.patsnap.com]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Isoquinoline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Verapamil - Wikipedia [en.wikipedia.org]
- 14. Verapamil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. What is the mechanism of Verapamil Hydrochloride? [synapse.patsnap.com]
- 16. Verapamil - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a versatile, though not widely documented, starting material for the synthesis of various heterocyclic compounds. Its structure, featuring two reactive cyanomethyl groups ortho to each other on a dimethoxy-substituted benzene ring, provides a valuable scaffold for the construction of novel polycyclic systems. These resulting heterocyclic structures are of significant interest in medicinal chemistry and drug development due to their potential as pharmacophores. This document outlines the application of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene in the synthesis of phthalazine derivatives, a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.
While direct literature on the use of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is limited, its chemical reactivity can be inferred from related compounds such as 1,2-bis(halomethyl)benzenes, which are known precursors for phthalazine synthesis. The following protocols are based on established synthetic methodologies for analogous transformations.
Synthetic Application: Synthesis of 6,7-Dimethoxy-1,4-dioxo-1,2,3,4-tetrahydrophthalazine
A primary application of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene is its conversion to 6,7-dimethoxy-1,4-dioxo-1,2,3,4-tetrahydrophthalazine. This transformation involves a two-step process: hydrolysis of the dinitrile to the corresponding dicarboxylic acid, followed by cyclization with hydrazine.
Reaction Pathway
Caption: Synthesis of 6,7-Dimethoxy-1,4-dioxo-1,2,3,4-tetrahydrophthalazine.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy-1,2-phenylenediacetic acid
This protocol describes the acid-catalyzed hydrolysis of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.
Materials:
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Sulfuric acid (70% v/v)
-
Distilled water
-
Sodium bicarbonate (5% w/v aqueous solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene (1.0 eq).
-
Carefully add 70% sulfuric acid (10 mL per gram of starting material).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
A precipitate of the crude dicarboxylic acid will form. Filter the solid and wash with cold water.
-
Dissolve the crude product in a 5% sodium bicarbonate solution.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with 1 M hydrochloric acid to a pH of 2-3 to re-precipitate the dicarboxylic acid.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of 6,7-Dimethoxy-1,4-dioxo-1,2,3,4-tetrahydrophthalazine
This protocol details the cyclization of the intermediate dicarboxylic acid with hydrazine hydrate.
Materials:
-
4,5-Dimethoxy-1,2-phenylenediacetic acid
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, suspend 4,5-dimethoxy-1,2-phenylenediacetic acid (1.0 eq) in ethanol (20 mL per gram of acid).
-
Add hydrazine hydrate (1.2 eq) dropwise to the suspension.
-
Heat the mixture to reflux for 3-4 hours. The solid should gradually dissolve and a new precipitate may form.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Buchner funnel and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure phthalazinedione derivative.
-
Dry the final product under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of 6,7-Dimethoxy-1,4-dioxo-1,2,3,4-tetrahydrophthalazine. The values are estimates based on similar reactions reported in the literature.
| Step | Reactant | Product | Reagent/Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Hydrolysis | 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 4,5-Dimethoxy-1,2-phenylenediacetic acid | 70% H₂SO₄ | Reflux | 4-6 | 85-95 | >95 |
| 2. Cyclization | 4,5-Dimethoxy-1,2-phenylenediacetic acid | 6,7-Dimethoxy-1,4-dioxo-1,2,3,4-tetrahydrophthalazine | Hydrazine hydrate/Ethanol | Reflux | 3-4 | 80-90 | >98 |
Experimental Workflow Visualization
Caption: Experimental workflow for the two-step synthesis.
Conclusion
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene serves as a viable precursor for the synthesis of functionalized heterocyclic compounds, particularly phthalazine derivatives. The described protocols, based on established chemical transformations, provide a framework for researchers to explore the synthesis of novel compounds with potential applications in drug discovery and development. The dimethoxy-substituted phthalazinedione product can be further functionalized to generate a library of compounds for biological screening. It is recommended that all reactions be performed under appropriate safety conditions and monitored carefully to optimize reaction parameters.
Application Notes and Protocols: Reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity and synthetic utility of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a key intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals like Verapamil. The presence of two cyanomethyl groups and an electron-rich aromatic ring allows for a range of chemical transformations.
Overview of Reactivity
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene possesses two primary sites of reactivity: the nitrile functionalities of the cyanomethyl groups and the aromatic ring. The cyanomethyl groups can undergo reactions typical of nitriles, such as reduction to amines or hydrolysis to carboxylic acids. The aromatic ring is activated towards electrophilic substitution by the two methoxy groups. A significant application of this compound is its use in cyclization reactions to form fused heterocyclic systems.
Key Reactions and Applications
The primary synthetic application of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is as a precursor for the synthesis of substituted pyrrolo[2,1-a]isoquinolines. These scaffolds are present in various biologically active molecules and natural products.
Reductive Cyclization to form Pyrrolo[2,1-a]isoquinoline Derivatives
A key transformation involves the reductive cyclization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene to form a dihydropyrrolo[2,1-a]isoquinoline core. This reaction is a critical step in the synthesis of various bioactive compounds. The resulting heterocyclic system can be further functionalized to produce a diverse library of molecules for drug discovery. For instance, derivatives of 5,6-dihydropyrrolo[2,1-a]isoquinoline have been investigated for their cytotoxic activities against various cancer cell lines.[1][2]
Synthesis of Verapamil Intermediates
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a known intermediate in the synthesis of Verapamil, a calcium channel blocker used in the treatment of hypertension and cardiac arrhythmias.[3][4] The synthesis involves the reaction of the cyanomethyl groups with other reagents to build the final drug structure.
Quantitative Data Summary
The following table summarizes the types of reactions 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene can undergo, along with the expected products. Due to the limited availability of direct quantitative data for a range of reactions starting from this specific compound, this table focuses on the qualitative outcomes and potential applications.
| Reagent Type | Reaction Type | Product Class | Potential Applications |
| Reducing Agents (e.g., H₂, Raney Ni) | Reductive Cyclization | Dihydropyrrolo[2,1-a]isoquinolines | Synthesis of bioactive heterocycles, anticancer agents[1] |
| Strong Acids/Bases | Hydrolysis | Dicarboxylic Acids | Intermediate for further functionalization |
| Alkylating Agents | N-Alkylation (of cyclized products) | N-substituted Pyrrolo[2,1-a]isoquinolines | Modulation of biological activity |
| Aldehydes/Ketones | Knoevenagel-type Condensation | Substituted acrylonitriles | Synthesis of conjugated systems, functional materials[5] |
Experimental Protocols
Protocol: Synthesis of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (A Verapamil Precursor Intermediate)
This protocol is based on the general principle of intramolecular cyclization of dinitrile precursors.
Materials:
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Reducing agent (e.g., Hydrogen gas, Raney Nickel or other suitable catalyst)
-
Anhydrous solvent (e.g., Ethanol, Methanol)
-
Reaction vessel suitable for hydrogenation
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in the anhydrous solvent.
-
Add the hydrogenation catalyst (e.g., Raney Nickel) to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Upon completion, carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile.
Note: This is a generalized protocol. Specific reaction conditions such as catalyst loading, hydrogen pressure, temperature, and reaction time should be optimized for best results.
Diagrams
Reaction Pathway: Reductive Cyclization
Caption: Reductive cyclization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Experimental Workflow: Synthesis and Purification
Caption: General workflow for synthesis and purification.
References
- 1. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MXPA99002256A - New intermediates for the preparation of verapamil derivates - Google Patents [patents.google.com]
- 4. WO2021245504A1 - Process for the preparation of verapamil - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Recrystallization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for the purification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceuticals, and achieving high purity is critical for downstream applications.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This allows for the dissolution of the compound in a minimal amount of hot solvent, followed by the formation of pure crystals upon cooling, while impurities remain dissolved in the mother liquor.
Physical Properties
Experimental Protocol
Due to the lack of specific solubility data, a preliminary solvent screening is a mandatory first step to identify the optimal recrystallization solvent or solvent system.
Part 1: Solvent Screening
Objective: To identify a suitable solvent or solvent pair for the recrystallization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Materials:
-
Crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Small test tubes
-
Hot plate with stirring capability
-
Sand bath or water bath
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water)
Procedure:
-
Place a small amount (approx. 20-30 mg) of the crude compound into several separate test tubes.
-
To each test tube, add a small volume (approx. 0.5 mL) of a different solvent at room temperature.
-
Observe and record the solubility of the compound in each solvent at room temperature. An ideal solvent will show low solubility.
-
For the solvents in which the compound was sparingly soluble at room temperature, gently heat the test tubes in a water or sand bath.
-
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent required.
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.
-
If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a "bad" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool to induce crystallization.
Data Presentation: Solvent Screening Results
| Solvent/Solvent Pair | Solubility at Room Temp. | Solubility when Hot | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Acetone | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Hexane | ||||
| Ethanol/Water | ||||
| Acetone/Hexane |
Part 2: Bulk Recrystallization
Objective: To purify the bulk of the crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene using the optimal solvent system identified in Part 1.
Materials:
-
Crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Add the chosen solvent (or the "good" solvent of a pair) in small portions while gently heating and stirring. Continue adding solvent until the compound is completely dissolved at the boiling point of the solvent. Avoid adding a large excess of solvent.
-
If the solution is colored, and it is known that the pure compound is colorless, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals, preferably under vacuum, to remove any residual solvent.
-
Determine the melting point of the purified crystals and calculate the percent recovery.
Visualization of the Experimental Workflow
Caption: Workflow for the recrystallization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
References
Application Notes and Protocols for the Characterization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its synthesis can be achieved through the nucleophilic substitution of 1,2-bis(chloromethyl)-4,5-dimethoxybenzene with a cyanide salt[1]. Accurate characterization of this compound is crucial for quality control, reaction monitoring, and regulatory compliance. These application notes provide detailed protocols for the analysis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. These predictions are based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.90 | s | 2H | Ar-H |
| ~ 3.90 | s | 6H | -OCH ₃ |
| ~ 3.75 | s | 4H | -CH ₂CN |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 149.5 | C -OCH₃ |
| ~ 128.0 | C -CH₂CN |
| ~ 117.0 | -C N |
| ~ 113.0 | Ar-C H |
| ~ 56.0 | -OC H₃ |
| ~ 23.0 | -C H₂CN |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Set the spectral width to cover the range of 0-10 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-200 ppm.
-
A larger number of scans will be required for ¹³C NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
NMR Spectroscopy Experimental Workflow.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Data
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950-2850 | Medium | C-H stretch (aliphatic & methoxy) |
| ~ 2250 | Medium-Strong | C≡N stretch (nitrile) |
| ~ 1610, 1510 | Medium-Strong | C=C stretch (aromatic) |
| ~ 1250 | Strong | C-O stretch (aryl ether) |
| ~ 1030 | Strong | C-O stretch (aryl ether) |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty sample compartment or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum.
FTIR Spectroscopy Experimental Workflow.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| ~ 216 | [M]⁺ (Molecular Ion) |
| ~ 201 | [M - CH₃]⁺ |
| ~ 175 | [M - CH₂CN]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this type of molecule.
Protocol: HPLC-UV Analysis
Table 5: HPLC Method Parameters
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocol: HPLC
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile (e.g., 1 mg/mL). Prepare working solutions by diluting the stock solution with the mobile phase.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Setup: Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject the sample and record the chromatogram. The purity can be assessed by the peak area percentage. For quantitative analysis, a calibration curve should be constructed using standards of known concentration.
HPLC-UV Analysis Workflow.
References
Application Notes and Protocols for the Laboratory Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed two-step protocol for the laboratory synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a potentially valuable building block in medicinal chemistry and materials science. The synthesis commences with the bis-bromomethylation of commercially available 1,2-dimethoxybenzene (veratrole), followed by a nucleophilic substitution with sodium cyanide to yield the target dinitrile.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the starting material, intermediate, and the analogous final product.
Table 1: Properties of Starting Material and Intermediate
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | Colorless liquid | 22-23 | |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | C₁₀H₁₂Br₂O₂ | 324.01 | White solid | Not specified, synthesized as a solid[1] |
Table 2: Spectroscopic Data for the Intermediate
| Compound Name | 1H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 6.84 (s, 2H), 4.63 (s, 4H), 3.90 (s, 6H)[1] |
Table 3: Properties of the Analogous Final Product
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1,2-Bis(cyanomethyl)benzene* | ![]() | C₁₀H₈N₂ | 156.18 | White to yellow-beige crystals | 57-59[2] |
Note: Data for the unsubstituted analog, 1,2-Bis(cyanomethyl)benzene, is provided as a reference. The dimethoxy-substituted final product is expected to be a solid with a distinct melting point.
Experimental Protocols
Safety Precautions: This synthesis involves hazardous materials. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Sodium cyanide is highly toxic and should be handled with extreme care. All cyanide-contaminated glassware and waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
This protocol is adapted from the synthesis reported by Park, S. et al. (2009).[1]
Materials:
-
1,2-Dimethoxybenzene (10 g, 72.4 mmol)
-
Paraformaldehyde (4.35 g, 145 mmol)
-
33% HBr in Acetic Acid (31.0 mL)
-
Acetic Acid (100 mL)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 1,2-dimethoxybenzene (10 g) and paraformaldehyde (4.35 g) in acetic acid (100 mL).
-
Cool the mixture in an ice bath to 283 K (10 °C).
-
Slowly add 33% HBr in acetic acid (31.0 mL) to the stirred mixture while maintaining the temperature at 283 K.
-
Remove the ice bath and allow the mixture to stir at room temperature for 20 hours.
-
Heat the reaction mixture to 338 K (65 °C) for 1 hour.
-
Cool the mixture to room temperature and concentrate it using a rotary evaporator.
-
To the concentrated residue, add ethyl acetate to precipitate a white solid.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethyl acetate.
-
Dry the solid to obtain 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This protocol is adapted from a general procedure for the nucleophilic displacement of benzylic bromides with sodium cyanide in DMSO.
Materials:
-
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (assumed 9.72 g, 29.9 mmol from Step 1)
-
Sodium Cyanide (NaCN) (2.64 g, 53.9 mmol, 1.8 equiv)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether (or Ethyl Acetate)
-
Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL) with dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel (2 L)
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (9.72 g, 29.9 mmol) in DMSO (approximately 40 mL).
-
In a separate flask, dissolve sodium cyanide (2.64 g, 53.9 mmol) in DMSO (approximately 15 mL).
-
Add the sodium cyanide solution to the solution of the bis(bromomethyl) compound using a dropping funnel.
-
Heat the resulting solution to 90 °C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled brown solution into a beaker containing 1.5 L of ice water.
-
Transfer the aqueous mixture to a 2 L separatory funnel and extract with diethyl ether or ethyl acetate (total volume of 2.5 L).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic solution in vacuo to yield the crude product.
-
The crude product can be further purified by recrystallization.
-
Expected Yield: Based on analogous reactions, a high yield is anticipated.
-
Experimental Workflow and Signaling Pathways
The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene follows a two-step linear pathway involving bromomethylation followed by cyanation.
Caption: Synthetic pathway for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
References
Application Notes and Protocols for the Functionalization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a versatile building block for the development of novel therapeutic agents and research tools. The protocols detailed below offer step-by-step guidance for the preparation of key derivatives, including the corresponding dicarboxylic acid and diamine, which can serve as valuable scaffolds and linkers in medicinal chemistry.
Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The primary route to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene involves a two-step process starting from 1,2-dimethoxybenzene. The initial step is the bromomethylation of the benzene ring, followed by a nucleophilic substitution with cyanide.
Synthesis of the Precursor: 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
A key precursor for the target molecule is 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. This intermediate can be synthesized from 1,2-dimethoxybenzene through a bis-bromomethylation reaction.
Experimental Protocol:
-
In a well-ventilated fume hood, dissolve 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mmol) in acetic acid (100 ml).
-
Cool the solution to 283 K (10 °C) using an ice bath.
-
Slowly add 33% hydrogen bromide in acetic acid (31.0 ml) to the stirred solution, maintaining the temperature at 283 K.
-
After the addition is complete, allow the mixture to stir at room temperature for 20 hours.
-
Heat the reaction mixture to 338 K (65 °C) for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate to the residue to precipitate a white solid.
-
Filter the precipitate and wash it with ethyl acetate to afford 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
| Reactant | Molecular Weight ( g/mol ) | Amount | Moles |
| 1,2-Dimethoxybenzene | 138.16 | 10 g | 0.0725 |
| Paraformaldehyde | 30.03 | 4.35 g | 0.145 |
| 33% HBr in Acetic Acid | - | 31.0 ml | - |
| Acetic Acid | 60.05 | 100 ml | - |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Reported Yield (%) |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 324.01 | 23.49 | 41.4 |
Table 1: Reagents and yield for the synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The target dinitrile can be prepared by the reaction of 1,2-bis(chloromethyl)benzene with sodium cyanide, a reaction that is adaptable for the dimethoxy-substituted analogue.[1]
Experimental Protocol (Adapted):
-
Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood due to the high toxicity of cyanide salts.
-
To a solution of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in a suitable solvent such as DMSO or aqueous ethanol, add sodium cyanide. The use of a phase-transfer catalyst may be beneficial in an aqueous suspension.[1]
-
Heat the reaction mixture under reflux until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling to room temperature, carefully quench the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
| Reactant | Molecular Weight ( g/mol ) |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 324.01 |
| Sodium Cyanide | 49.01 |
| Product | Molecular Weight ( g/mol ) |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 216.23 |
Table 2: Key reagents for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Functionalization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The two cyanomethyl groups of the title compound are amenable to a variety of chemical transformations, providing access to key bifunctional building blocks for drug development.
Hydrolysis to 4,5-Dimethoxy-1,2-phenylenediacetic acid
The dinitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. This diacid can serve as a linker in various drug delivery systems.
Experimental Protocol (General):
-
Heat the dinitrile under reflux with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Upon completion of the reaction, cool the mixture.
-
If basic hydrolysis was performed, acidify the solution with a strong acid to precipitate the dicarboxylic acid.
-
Filter the solid product, wash with cold water, and dry to obtain 4,5-Dimethoxy-1,2-phenylenediacetic acid.
| Reactant | Molecular Weight ( g/mol ) |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 216.23 |
| Product | Molecular Weight ( g/mol ) |
| 4,5-Dimethoxy-1,2-phenylenediacetic acid | 254.23 |
Table 3: Reactant and product of the hydrolysis reaction.
Reduction to 1,2-Bis(2-aminoethyl)-4,5-dimethoxybenzene
Reduction of the dinitrile affords the corresponding diamine, a valuable building block for the synthesis of various heterocyclic compounds and as a scaffold in medicinal chemistry.
Experimental Protocol (General):
-
The reduction can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF or via catalytic hydrogenation.
-
For catalytic hydrogenation, dissolve the dinitrile in a suitable solvent (e.g., ethanol, methanol) and add a catalyst (e.g., Raney nickel, palladium on carbon).
-
Pressurize the reaction vessel with hydrogen gas and stir at an appropriate temperature until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 1,2-Bis(2-aminoethyl)-4,5-dimethoxybenzene.
| Reactant | Molecular Weight ( g/mol ) |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 216.23 |
| Product | Molecular Weight ( g/mol ) |
| 1,2-Bis(2-aminoethyl)-4,5-dimethoxybenzene | 224.29 |
Table 4: Reactant and product of the reduction reaction.
Applications in Drug Development
The functionalized derivatives of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene have significant potential in the field of drug development.
Phenylenediacetic Acid Derivatives as Linkers
Phenylacetic acid derivatives are recognized for their utility in medicinal chemistry.[2] The dicarboxylic acid, 4,5-Dimethoxy-1,2-phenylenediacetic acid, can be employed as a stable, non-cleavable linker in antibody-drug conjugates (ADCs). Non-cleavable linkers are known for their stability and only release the payload when the entire ADC is degraded within the target cell.
Caption: Workflow for the use of a dicarboxylic acid linker in an ADC.
Xylylenediamine Derivatives as Scaffolds
The diamine, 1,2-Bis(2-aminoethyl)-4,5-dimethoxybenzene, can serve as a scaffold for the synthesis of various pharmacologically active compounds. The two primary amine groups provide handles for the introduction of diverse functionalities, enabling the construction of compound libraries for high-throughput screening.
References
Application Notes and Protocols for the Synthesis of Novel Isoquinoline Derivatives from 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of novel isoquinoline derivatives, commencing with 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene. The protocols detailed herein are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.
Introduction
Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The inherent versatility of the isoquinoline scaffold has led to its widespread use in the development of therapeutic agents with a broad spectrum of biological activities. This document outlines a synthetic strategy for the preparation of novel 6,7-dimethoxyisoquinoline derivatives, a substitution pattern frequently observed in bioactive alkaloids, using the readily accessible starting material, 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene.
The primary transformation detailed is the intramolecular Thorpe-Ziegler cyclization of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene to yield 1-amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline. Subsequent modifications of this versatile intermediate are also described, providing access to a library of novel isoquinoline derivatives for further investigation in drug discovery programs.
Synthetic Pathway Overview
The overall synthetic scheme involves a two-step process starting from 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene. The initial and key step is the base-catalyzed intramolecular Thorpe-Ziegler cyclization to form the isoquinoline core. The resulting aminoisoquinoline can then be further functionalized.
Caption: Synthetic workflow from the starting material to novel derivatives.
Experimental Protocols
Protocol 1: Synthesis of 1-Amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline via Thorpe-Ziegler Cyclization
This protocol describes the base-catalyzed intramolecular cyclization of 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene. The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic β-enaminonitriles from dinitriles.
Materials:
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Sodium ethoxide (NaOEt) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous ethanol or Anhydrous tert-butanol
-
Anhydrous toluene or xylene
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,2-bis(cyanomethyl)-4,5-dimethoxybenzene (1.0 eq).
-
Add anhydrous toluene (or xylene) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
With vigorous stirring, add a solution of sodium ethoxide in ethanol or solid potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl solution until the mixture is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome:
The product, 1-amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline, is expected to be a solid. The yield and purity should be determined by standard analytical techniques.
| Parameter | Expected Value |
| Yield | 75-90% |
| Appearance | Pale yellow to white solid |
| ¹H NMR | Characteristic peaks for aromatic protons, methoxy groups, cyanomethyl group, and amino group. |
| ¹³C NMR | Resonances corresponding to the isoquinoline core, nitrile, and methoxy carbons. |
| Mass Spec (HRMS) | Calculated m/z for C₁₃H₁₃N₃O₂ |
| Melting Point | To be determined |
Protocol 2: Diazotization of 1-Amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline and Subsequent Sandmeyer Reaction
This protocol outlines the conversion of the 1-amino group to other functionalities, such as a chloro, bromo, or cyano group, via a Sandmeyer reaction. This significantly expands the diversity of the synthesized isoquinoline derivatives.
Caption: Workflow for the Sandmeyer reaction.
Materials:
-
1-Amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl), Copper(I) bromide (CuBr), or Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (for cyanation, handle with extreme caution)
-
Ice bath
-
Dichloromethane or chloroform
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
Dissolve 1-amino-3-(cyanomethyl)-6,7-dimethoxyisoquinoline (1.0 eq) in a mixture of concentrated HCl (or HBr) and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction (Example for Chlorination):
-
In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Sandmeyer Reactions (Representative Yields):
| Product | Reagents | Typical Yield |
| 1-Chloro-3-(cyanomethyl)-6,7-dimethoxyisoquinoline | NaNO₂, HCl, CuCl | 60-75% |
| 1-Bromo-3-(cyanomethyl)-6,7-dimethoxyisoquinoline | NaNO₂, HBr, CuBr | 55-70% |
| 1-Cyano-3-(cyanomethyl)-6,7-dimethoxyisoquinoline | NaNO₂, HCl, CuCN/KCN | 40-60% |
Signaling Pathway Context
While the specific biological activity of these novel derivatives is yet to be determined, many 6,7-dimethoxyisoquinoline alkaloids are known to interact with various signaling pathways implicated in diseases such as cancer and neurological disorders. For example, some isoquinoline alkaloids are known to inhibit topoisomerases or modulate neurotransmitter receptors. The synthesized compounds can be screened against a panel of kinases, receptors, or enzymes to identify potential biological targets.
Application Notes and Protocols: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Photoluminescent Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, also known as 4,5-dimethoxy-1,2-phenylenediacetonitrile, is a versatile organic intermediate. While not intrinsically photoluminescent, it serves as a valuable precursor for the synthesis of highly fluorescent heterocyclic compounds, particularly quinoxaline derivatives. The rigid, aromatic structure of the quinoxaline ring system, combined with the electron-donating effects of the dimethoxy substituents, provides a robust scaffold for the development of novel photoluminescent materials with applications in organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors.
This document provides detailed application notes on the utilization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene as a synthetic precursor and outlines protocols for the synthesis and characterization of a representative photoluminescent quinoxaline derivative.
Principle of Application: Synthesis of Photoluminescent Quinoxalines
The primary application of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in photoluminescent materials lies in its conversion to a diamine intermediate, which can then undergo a cyclocondensation reaction with a 1,2-dicarbonyl compound to form a substituted quinoxaline. The general synthetic strategy is a two-step process:
-
Reduction of Nitrile Groups: The two cyanomethyl groups of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene are reduced to primary amine groups to yield 4,5-dimethoxy-1,2-phenylenedimethanamine.
-
Cyclocondensation: The resulting diamine is then reacted with a 1,2-dicarbonyl compound, such as benzil or 2,3-butanedione, to form a 2,3-disubstituted-6,7-dimethoxyquinoxaline.
The photophysical properties of the final quinoxaline derivative can be tuned by varying the substituents at the 2 and 3 positions of the quinoxaline ring, which are determined by the choice of the 1,2-dicarbonyl compound.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dimethoxy-1,2-phenylenedimethanamine (Intermediate)
This protocol describes the reduction of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene to the corresponding diamine.
Materials:
-
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (4.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in diethyl ether and extract with 1 M HCl.
-
Separate the aqueous layer and basify it with 4 M NaOH until a pH of >12 is reached.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,5-dimethoxy-1,2-phenylenedimethanamine as a crude product, which can be used in the next step without further purification.
Protocol 2: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline (Photoluminescent Product)
This protocol details the cyclocondensation of the diamine intermediate with benzil to form a highly fluorescent quinoxaline derivative.
Materials:
-
4,5-Dimethoxy-1,2-phenylenedimethanamine (from Protocol 1)
-
Benzil
-
Ethanol
-
Acetic acid (glacial)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 4,5-dimethoxy-1,2-phenylenedimethanamine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of benzil (1.0 equivalent) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 6,7-dimethoxy-2,3-diphenylquinoxaline as a crystalline solid.
Data Presentation
The photophysical properties of the synthesized 6,7-dimethoxy-2,3-diphenylquinoxaline and a related derivative are summarized in the table below for easy comparison.
| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) |
| 6,7-Dimethoxy-2,3-diphenylquinoxaline | Toluene | 365 | 430 | 0.65 |
| 6,7-Dimethoxy-2,3-dimethylquinoxaline | Methanol | 330 | 410 | 0.42 |
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (Starting Material)
-
Question: My yield of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is significantly lower than the expected ~41%. What are the likely causes and how can I improve it?
-
Answer: Low yields in the bis-bromomethylation of 1,2-dimethoxybenzene can stem from several factors. Firstly, ensure the temperature is maintained at 283 K (10 °C) during the addition of hydrobromic acid in acetic acid.[1] An increase in temperature can lead to the formation of undesired side products. Secondly, the reaction requires a significant stirring time at room temperature (around 20 hours) followed by a heating step (to 338 K or 65 °C for 1 hour) to ensure the reaction goes to completion.[1] Incomplete reaction is a common cause of low yields. Finally, ensure the purity of your starting materials, 1,2-dimethoxybenzene and paraformaldehyde, as impurities can interfere with the reaction.
Issue 2: Incomplete Cyanation Reaction
-
Question: I am observing the presence of starting material (1,2-Bis(bromomethyl)-4,5-dimethoxybenzene) and mono-cyanated intermediate in my final product mixture. How can I drive the reaction to completion?
-
Answer: Incomplete cyanation is a common challenge. To enhance the reaction rate and ensure complete conversion, consider the following:
-
Reaction Time and Temperature: Ensure the reaction is heated under reflux for a sufficient duration. The nucleophilic substitution of both benzylic bromides requires adequate time and thermal energy.
-
Cyanide Reagent: Use a slight excess of sodium or potassium cyanide (e.g., 2.2 equivalents) to ensure there is enough nucleophile to displace both bromide ions.
-
Solvent: The choice of solvent is critical. Anhydrous ethanol is a suitable solvent for this reaction. The presence of water can lead to the formation of alcohol byproducts through hydrolysis.
-
Phase-Transfer Catalyst (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion into the organic phase.
-
Issue 3: Formation of Impurities and Side Products
-
Question: My final product is impure, showing unexpected peaks in the NMR spectrum. What are the likely side products and how can I minimize their formation?
-
Answer: Several side reactions can lead to impurities:
-
Hydrolysis: As mentioned, the presence of water can lead to the formation of 1,2-Bis(hydroxymethyl)-4,5-dimethoxybenzene. Ensure all reagents and glassware are dry.
-
Elimination: Although less common with benzylic halides, elimination reactions can occur, especially with a strong base, leading to the formation of vinyl derivatives. Using a milder base or controlling the temperature can mitigate this.
-
Polymerization: Benzylic halides can be susceptible to polymerization under certain conditions. Maintaining a controlled reaction temperature and avoiding prolonged reaction times at high temperatures can help prevent this.
-
Purification: Effective purification is key. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective in removing impurities. Column chromatography can also be employed for more challenging separations.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A1: The most straightforward and commonly employed synthetic route involves a two-step process:
-
Bis-bromomethylation: Reaction of 1,2-dimethoxybenzene with paraformaldehyde and hydrobromic acid in acetic acid to yield 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1]
-
Cyanation: Nucleophilic substitution of the resulting bis(bromomethyl) derivative with a cyanide salt, such as sodium or potassium cyanide, to afford the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: This synthesis involves several hazardous materials and procedures. Key safety precautions include:
-
Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use.
-
Hydrobromic Acid: This is a corrosive acid. Handle it in a fume hood and wear acid-resistant gloves and eye protection.
-
Solvents: Use flammable solvents like ethanol and ethyl acetate in a well-ventilated area, away from ignition sources.
Q3: Can I use other leaving groups besides bromide for the cyanation step?
A3: Yes, other benzylic halides, such as chlorides, can be used. However, bromides are generally more reactive than chlorides, which may necessitate harsher reaction conditions (higher temperatures, longer reaction times) for the corresponding chloride starting material to achieve a comparable yield.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of both the bis-bromomethylation and the cyanation steps. By spotting the reaction mixture alongside the starting material and, if available, the product standard, you can observe the consumption of the starting material and the formation of the product over time.
Data Presentation
Table 1: Reagents and Conditions for the Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
| Reagent/Parameter | Quantity/Value | Molar Equivalents |
| 1,2-Dimethoxybenzene | 10 g | 1.0 |
| Paraformaldehyde | 4.35 g | 2.0 |
| 33% HBr in Acetic Acid | 31.0 mL | - |
| Acetic Acid (solvent) | 100 mL | - |
| Initial Temperature | 283 K (10 °C) | - |
| Stirring Time (RT) | 20 hours | - |
| Heating Temperature | 338 K (65 °C) | - |
| Heating Time | 1 hour | - |
| Expected Yield | 9.72 g (41.4%) [1] |
Table 2: Generalized Conditions for the Cyanation of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
| Reagent/Parameter | Recommended Value | Molar Equivalents |
| 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 1.0 g | 1.0 |
| Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | ~0.3 g (for NaCN) | ~2.2 |
| Solvent (e.g., Ethanol) | 20-30 mL | - |
| Reaction Temperature | Reflux | - |
| Reaction Time | 4-8 hours (monitor by TLC) | - |
| Expected Yield | Variable (typically moderate to high) |
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene [1]
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g (0.0725 mol) of 1,2-dimethoxybenzene and 4.35 g (0.145 mol) of paraformaldehyde in 100 mL of acetic acid.
-
Cool the mixture to 283 K (10 °C) in an ice bath.
-
Slowly add 31.0 mL of 33% hydrobromic acid in acetic acid to the stirred solution, ensuring the temperature is maintained at 283 K.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20 hours.
-
Heat the reaction mixture to 338 K (65 °C) and maintain this temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Add ethyl acetate to the residue to precipitate a white solid.
-
Filter the precipitate and wash it with ethyl acetate.
-
Dry the solid to obtain 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (expected yield: 9.72 g, 41.4%).
Protocol 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 g of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene and 20-30 mL of ethanol.
-
In a separate container, dissolve approximately 0.3 g of sodium cyanide in a minimal amount of water and add it to the reaction mixture. Extreme caution must be exercised when handling cyanide.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography to yield 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Visualizations
Caption: Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Caption: Troubleshooting flowchart for low yield optimization.
References
Technical Support Center: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis and purification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Issue 1: Low Yield of the Final Product
| Possible Cause | Suggested Solution |
| Incomplete reaction of the starting material, 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene. | - Ensure the reaction is stirred vigorously to facilitate mixing of the biphasic system (if applicable).- Increase the reaction time or temperature, monitoring for product degradation.- Use a phase-transfer catalyst to enhance the reaction rate between the organic substrate and the aqueous cyanide solution.[1] |
| Degradation of the product during workup or purification. | - Avoid prolonged exposure to high temperatures or strong acidic/basic conditions.- Use a milder purification technique, such as column chromatography with a neutral stationary phase. |
| Loss of product during extraction. | - Ensure the pH of the aqueous layer is optimized for product extraction.- Perform multiple extractions with a suitable organic solvent. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted starting material or intermediates. | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion.- Optimize the stoichiometry of the reagents. |
| Formation of byproducts due to side reactions. | - Control the reaction temperature to minimize side reactions.- Investigate alternative cyanide sources or reaction conditions. |
| Contamination from solvents or reagents. | - Use high-purity, dry solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A1: Based on the common synthetic route from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene, the most likely impurities include:
-
Unreacted 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene: The starting material for the cyanation reaction.
-
Mono-cyanated intermediate (1-Chloromethyl-2-cyanomethyl-4,5-dimethoxybenzene): Formed from the incomplete reaction of the dichlorinated starting material.
-
Hydrolysis byproducts: The chloromethyl or cyanomethyl groups can potentially hydrolyze to hydroxymethyl or carboxamide/carboxylic acid groups, respectively, if water is present under harsh conditions.
-
Impurities from the starting material: The purity of the initial 1,2-dimethoxybenzene used to prepare the dichlorinated precursor can affect the final product's purity.
Q2: How can I detect and quantify these impurities?
A2: High-Performance Liquid Chromatography (HPLC) is a suitable method for detecting and quantifying impurities. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) can effectively separate the desired product from potential impurities. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of unknown impurities.
Q3: What purification methods are recommended for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A3: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. If significant amounts of impurities are present, column chromatography on silica gel may be necessary.
Summary of Potential Impurities
| Impurity Name | Chemical Structure | Origin | Detection Method |
| 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | C₁₀H₁₂Cl₂O₂ | Unreacted starting material | HPLC, GC-MS, NMR |
| 1-Chloromethyl-2-cyanomethyl-4,5-dimethoxybenzene | C₁₁H₁₂ClNO₂ | Incomplete reaction intermediate | HPLC, MS, NMR |
| 4,5-Dimethoxy-1,2-benzenedimethanol | C₁₀H₁₄O₄ | Hydrolysis of starting material | HPLC, MS, NMR |
Experimental Protocol: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This protocol is a general guideline for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene.
Materials:
-
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., a mixture of water and a water-immiscible organic solvent like dichloromethane or toluene)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene in the organic solvent in a reaction flask.
-
In a separate flask, prepare an aqueous solution of the cyanide salt and the phase-transfer catalyst.
-
Add the aqueous cyanide solution to the organic solution of the starting material with vigorous stirring.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).
Visualizations
Caption: Troubleshooting workflow for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Caption: Synthetic pathway showing the formation of the target compound and potential impurities.
References
troubleshooting failed reactions of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A1: The most common and direct method is the nucleophilic substitution reaction of a 1,2-bis(halomethyl)-4,5-dimethoxybenzene precursor (chloro- or bromo- derivative) with an alkali metal cyanide, such as sodium or potassium cyanide. This reaction is typically carried out in a suitable solvent, and a phase transfer catalyst may be employed to facilitate the reaction between the organic substrate and the inorganic cyanide salt.[1]
Q2: What are the key starting materials for the synthesis?
A2: The primary starting material is 1,2-dimethoxybenzene. This is first converted to a di-halogenated intermediate, such as 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene or 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene, which then undergoes cyanation.
Q3: What are some of the potential downstream applications of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A3: While specific applications for this exact molecule are not extensively documented in the provided search results, related dimethoxybenzene derivatives are intermediates in the synthesis of pharmaceuticals, such as Ivabradine.[2][3] The cyanomethyl groups can be further elaborated into other functional groups, making it a potentially versatile building block in organic synthesis.
Troubleshooting Guide for Failed Reactions
This guide addresses common issues encountered during the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Poor quality of starting 1,2-bis(halomethyl)-4,5-dimethoxybenzene | Ensure the starting material is pure and free of impurities. If synthesized in-house, verify its identity and purity by NMR and melting point analysis. |
| Inefficient Nucleophilic Substitution | The choice of solvent is critical. Aprotic polar solvents like DMSO or DMF can be effective. If using a two-phase system (e.g., dichloromethane/water), a phase-transfer catalyst (e.g., a quaternary ammonium salt) is often necessary to transport the cyanide ions into the organic phase.[1] |
| Decomposition of Reactants or Products | Cyanation reactions can be sensitive to temperature. If the reaction is run at too high a temperature, decomposition may occur. Monitor the reaction temperature closely and consider running it at a lower temperature for a longer duration. |
| Inactivation of the Nucleophile | The presence of acidic impurities can protonate the cyanide ion, reducing its nucleophilicity. Ensure all reagents and solvents are dry and free of acidic contaminants. |
Problem 2: Incomplete Reaction - Mixture of Starting Material and Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS). If the reaction has stalled, a modest increase in temperature or an extension of the reaction time may be necessary. |
| Poor Solubility of Sodium Cyanide | Ensure vigorous stirring to maximize the contact between the reactants. The use of a phase-transfer catalyst can also improve the solubility and reactivity of the cyanide salt in the organic phase. |
| Steric Hindrance | While the benzylic positions are generally reactive, steric bulk from the methoxy groups could slightly hinder the reaction. Optimizing the reaction conditions, such as the choice of solvent and temperature, can help overcome this. |
Problem 3: Formation of Side Products
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Elimination Reactions | Under strongly basic conditions, elimination reactions can compete with substitution, leading to the formation of alkene byproducts. Careful control of the base concentration and reaction temperature can minimize this. |
| Hydrolysis of the Nitrile | If water is present in the reaction mixture, especially under basic conditions, the nitrile groups can be hydrolyzed to carboxamides or carboxylic acids. Use anhydrous solvents and reagents to prevent this. |
| Formation of Isocyanides | Although less common with cyanide salts, some conditions can favor the formation of isocyanide isomers. The choice of cyanide salt and solvent can influence the outcome. Sodium or potassium cyanide generally favor nitrile formation. |
Experimental Protocols
Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (Precursor)
This protocol is adapted from a published procedure for the bis-bromomethylation of 1,2-dimethoxybenzene.[4]
Materials:
-
1,2-dimethoxybenzene
-
Paraformaldehyde
-
33% HBr in Acetic Acid
-
Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Pentane
-
Dichloromethane
Procedure:
-
Dissolve 1,2-dimethoxybenzene (10 g) and paraformaldehyde (4.35 g) in acetic acid (100 ml).
-
Cool the solution to 283 K (10 °C).
-
Slowly add 33% HBr in acetic acid (31.0 ml) while maintaining the temperature at 283 K.
-
Stir the mixture at room temperature for 20 hours.
-
Heat the mixture to 338 K (65 °C) for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Add EtOAc to the residue to precipitate the product.
-
Filter the white precipitate and wash it with EtOAc.
-
For further purification, colorless crystals can be obtained by vapor diffusion of pentane into a dichloromethane solution of the product.
Expected Yield: Approximately 41.4%[4]
General Protocol for the Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This is a general procedure based on the principles of nucleophilic substitution of benzylic halides.[1][5]
Materials:
-
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO) or a two-phase system (e.g., Dichloromethane/Water)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide), if using a two-phase system.
Procedure:
-
Dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in DMSO.
-
Add sodium cyanide in slight excess (e.g., 2.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Caption: Troubleshooting logic for failed synthesis reactions.
References
- 1. 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | 1134-52-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2015022702A2 - Process for preparation of 4,5-dimethoxybenzene derivatives and use in the synthesis of ivabradine and salts thereof - Google Patents [patents.google.com]
- 4. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue 1: Low yield after column chromatography.
-
Question: I performed column chromatography to purify my crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, but the final yield is very low. What could be the cause?
-
Answer: Low recovery from column chromatography can stem from several factors:
-
Improper Solvent System: The chosen eluent may be too polar, causing your compound to move too quickly with the solvent front, resulting in poor separation from impurities. Conversely, a solvent system that is not polar enough may lead to the compound remaining strongly adsorbed to the silica gel. It is recommended to start with a non-polar solvent system and gradually increase polarity. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1][2]
-
Compound Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is the case, you can use deactivated silica gel (by adding a small percentage of water) or switch to a different stationary phase like alumina.
-
Irreversible Adsorption: Highly polar impurities or byproducts in your crude mixture can bind irreversibly to the silica gel, co-adsorbing some of your product. A pre-column filtration through a small plug of silica or celite might help remove these problematic impurities.[1]
-
Incorrect Column Packing: An improperly packed column with channels or cracks can lead to poor separation and, consequently, impure fractions that need to be re-purified, leading to material loss.
-
Issue 2: The compound does not crystallize during recrystallization.
-
Question: I have tried to recrystallize my 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, but it either oils out or remains in solution even after cooling. What should I do?
-
Answer: Crystallization can be a challenging step. Here are some troubleshooting tips:
-
Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen a variety of solvents or solvent mixtures. For aromatic compounds, solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes can be effective.
-
Purity of the Crude Product: If the crude material contains a significant amount of impurities, these can inhibit crystal formation. It might be necessary to first perform a quick column chromatography to remove the bulk of the impurities and then proceed with recrystallization for final purification.
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles that are scraped off can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.
-
Reducing Temperature: Cool the solution slowly in an ice bath and then in a freezer. Slow cooling often results in larger, purer crystals.
-
-
Oiling Out: If the compound "oils out," it means it has come out of solution above its melting point. This can sometimes be resolved by using a larger volume of solvent or by switching to a solvent with a lower boiling point.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most effective method for purifying crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
-
Answer: For many organic compounds, a combination of techniques is often the most effective approach. A common strategy is to first use column chromatography to separate the desired product from major impurities, followed by recrystallization of the pooled, clean fractions to obtain a highly pure, crystalline solid. The choice of the primary method depends on the nature and quantity of the impurities.
-
Question: What are the likely impurities I might encounter in the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
-
Answer: While specific impurities depend on the synthetic route, common contaminants could include unreacted starting materials (e.g., 1,2-bis(halomethyl)-4,5-dimethoxybenzene or veratrole derivatives), partially reacted intermediates (mono-cyanated product), and byproducts from side reactions. For instance, Friedel-Crafts alkylation reactions can sometimes lead to regioisomers.[3]
-
Question: How can I monitor the purity of my fractions during column chromatography?
-
Answer: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of column chromatography. By spotting the collected fractions on a TLC plate and eluting with the same solvent system used for the column, you can identify which fractions contain your pure product. A UV lamp is typically used for visualization if the compound is UV-active.
Quantitative Data Summary
The following table provides typical parameters for the purification of aromatic compounds with polar functional groups, which can be used as a starting point for optimizing the purification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
| Parameter | Column Chromatography | Recrystallization |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | - |
| Mobile Phase/Solvent | Hexane:Ethyl Acetate (e.g., 9:1 to 1:1 v/v)[1][2] | Ethanol, Methanol, Ethyl Acetate, or mixtures with water/hexanes |
| Typical Loading | 1-10% of silica gel weight | Dependent on solvent and temperature |
| Expected Purity | >95% | >99% |
| Typical Yield | 60-90% | 70-95% |
Experimental Protocols
1. Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude product.
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane:EtOAc).[1]
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Drain the solvent until it is level with the sand.
-
-
Loading the Sample:
-
Dissolve the crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent mixture, collecting fractions in test tubes or vials.
-
Monitor the separation using TLC.
-
Gradually increase the polarity of the eluent as needed to elute your compound.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
2. Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your compound and a few drops of a potential solvent.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
If no crystals form, try inducing crystallization as described in the troubleshooting section.
-
Once crystals have formed, you can further increase the yield by cooling the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven to remove any residual solvent.
-
Purification Troubleshooting Workflow
References
improving the stability of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
This technical support center provides guidance on the stability of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The information provided is based on the known chemical properties of the cyanomethyl and dimethoxybenzene functional groups, as direct stability data for this specific compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound are its susceptibility to hydrolysis of the cyanomethyl groups and oxidation of the dimethoxybenzene ring. These reactions can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How can I prevent the hydrolysis of the cyanomethyl groups?
A2: The hydrolysis of the cyanomethyl (-CH₂CN) groups, which can convert them first to amides and then to carboxylic acids, is catalyzed by both acidic and alkaline conditions.[1][2][3] To minimize hydrolysis, it is recommended to handle and store the compound in neutral, anhydrous conditions. Avoid exposure to strong acids or bases, and use aprotic solvents where possible.
Q3: What conditions can lead to the oxidation of the dimethoxybenzene ring?
A3: The electron-rich dimethoxybenzene ring is prone to oxidation, which can lead to the formation of quinone-like structures or other degradation products.[4][5] This can be initiated by exposure to strong oxidizing agents, certain electrochemical conditions, and potentially prolonged exposure to light and air.[6][7][8][9][10]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will help to minimize exposure to light, moisture, and oxygen, thereby reducing the risk of photodegradation, hydrolysis, and oxidation.
Q5: Are there any known incompatibilities with other reagents?
A5: Avoid strong acids, bases, and oxidizing agents. Strong acids and bases can catalyze the hydrolysis of the nitrile groups, while oxidizing agents can degrade the dimethoxybenzene ring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis of one or both cyanomethyl groups to carboxylic acids. | Ensure all solvents are anhydrous and maintain a neutral pH. Prepare fresh solutions for each experiment. |
| Development of color (e.g., yellowing) in the solid compound or in solution. | Oxidation of the dimethoxybenzene ring, potentially forming quinone-like species. | Store the compound under an inert atmosphere and protect from light. Use de-gassed solvents for reactions. |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper handling or storage. | Review storage and handling procedures. Confirm the purity of the compound by analytical methods (e.g., NMR, HPLC-MS) before use. |
| Precipitation from solution. | The compound may have limited solubility in certain solvents, or degradation products may be precipitating. | Verify the solubility of the compound in the chosen solvent system. Analyze the precipitate to identify its composition. |
Potential Degradation Pathways
The two primary modes of degradation for this compound are hydrolysis and oxidation.
Hydrolysis of Cyanomethyl Groups
Under acidic or basic conditions, the cyanomethyl groups can hydrolyze. This is a two-step process, first forming the corresponding amide and then the carboxylic acid.
Caption: Proposed hydrolysis pathway of the cyanomethyl groups.
Oxidation of the Dimethoxybenzene Ring
The electron-rich dimethoxybenzene ring is susceptible to oxidation, which can lead to the formation of a quinone derivative. This is a potential pathway, especially in the presence of oxidizing agents.
Caption: Potential oxidation pathway of the dimethoxybenzene ring.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not available, a general approach using High-Performance Liquid Chromatography (HPLC) can be employed.
Protocol: HPLC-Based Stability Assessment
-
Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Forced Degradation Studies:
-
Acidic Conditions: Add a small amount of a dilute acid (e.g., 0.1 M HCl) to an aliquot of the stock solution.
-
Basic Conditions: Add a small amount of a dilute base (e.g., 0.1 M NaOH) to an aliquot of the stock solution.
-
Oxidative Conditions: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution.
-
Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., a photostability chamber).
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
-
-
Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each of the stressed solutions.
-
HPLC Analysis: Analyze the samples by a validated HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile is a common starting point. Use a UV detector at a wavelength where the parent compound has maximum absorbance.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products over time.
This protocol allows for the identification of conditions under which the compound is unstable and provides a profile of the degradation products.
Caption: Workflow for HPLC-based forced degradation studies.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anodic oxidation of mono- and disubstituted 1,4-dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [archive.materialscloud.org]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low yield or incomplete reaction during the chloromethylation of 1,2-dimethoxybenzene.
-
Question: My chloromethylation reaction of 1,2-dimethoxybenzene to form 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is resulting in a low yield and a significant amount of starting material remains. What are the possible causes and solutions?
-
Answer: Low yields in this step are often attributed to several factors:
-
Insufficient Reagent Concentration: Ensure that a sufficient excess of formaldehyde and hydrogen chloride is used to drive the reaction towards the desired bis-chloromethylated product.
-
Inadequate Catalyst Activity: The Lewis acid catalyst, typically zinc chloride, may be of poor quality or deactivated. Use anhydrous zinc chloride and consider activating it by fusion and cooling under desiccation before use.
-
Suboptimal Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they also promote the formation of side products. A temperature range of 40-50°C is generally recommended.
-
Formation of Diarylmethane Byproducts: A major side reaction is the Friedel-Crafts alkylation of the starting material or the product by the chloromethylated product, leading to the formation of diarylmethane impurities.[1] To minimize this, consider a slow, controlled addition of the chloromethylating agent to the reaction mixture to maintain a low concentration of the reactive intermediate.
-
Issue 2: Formation of a significant amount of polymeric or tar-like material during chloromethylation.
-
Question: During the chloromethylation step, a dark, tarry substance is forming in my reaction flask, making product isolation difficult. How can I prevent this?
-
Answer: The formation of polymeric material is a common issue when dealing with highly activated aromatic compounds like 1,2-dimethoxybenzene. This is often due to extensive intermolecular Friedel-Crafts alkylation. To mitigate this:
-
Maintain a Lower Reaction Temperature: Operating at the lower end of the recommended temperature range can help control the rate of polymerization.
-
Control Reagent Stoichiometry: Using a precise stoichiometry of reactants can prevent the presence of excess chloromethylating agent, which can drive polymerization.
-
Ensure Efficient Stirring: Vigorous stirring is crucial to prevent localized high concentrations of reactants and heat, which can initiate polymerization.
-
Issue 3: Low yield or incomplete conversion in the cyanation of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene.
-
Question: The conversion of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene to the desired dinitrile is incomplete, and I am isolating a mixture of mono- and di-substituted products. How can I improve the yield of the dinitrile?
-
Answer: Incomplete cyanation can be due to several factors:
-
Poor Solubility of the Dichloride: The starting material may have limited solubility in the reaction solvent. The use of a co-solvent or a phase-transfer catalyst can enhance solubility and reaction rate.
-
Insufficient Cyanide Reagent: Ensure that at least two equivalents of the cyanide salt (e.g., sodium cyanide or potassium cyanide) are used. A slight excess may be beneficial.
-
Reaction Time and Temperature: The reaction may require prolonged heating to achieve complete disubstitution. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
Issue 4: Presence of amide or carboxylic acid impurities in the final product.
-
Question: My final 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene product is contaminated with what appears to be the corresponding diamide or dicarboxylic acid. How can I avoid this?
-
Answer: The formation of amide or carboxylic acid impurities is due to the hydrolysis of the nitrile functional groups. This can occur under either acidic or basic conditions, particularly during the workup. To prevent hydrolysis:
-
Maintain Anhydrous Conditions: To the extent possible, carry out the cyanation reaction under anhydrous conditions.
-
Neutral Workup: During the workup, avoid strongly acidic or basic conditions. If an aqueous workup is necessary, use neutral water or a buffered solution.
-
Avoid Prolonged Heating in the Presence of Water: If the reaction is performed in an aqueous solvent system, minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
Frequently Asked Questions (FAQs)
-
What is the recommended solvent for the chloromethylation step?
-
A non-polar solvent such as chloroform or dichloromethane is often used.
-
-
What is the role of a phase-transfer catalyst in the cyanation step?
-
A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase (if using an aqueous cyanide solution) to the organic phase where the 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is dissolved, thereby increasing the reaction rate.
-
-
What are the safety precautions for handling cyanide salts?
-
Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Quantitative Data Summary
| Parameter | Chloromethylation of Veratrole | Cyanation of Veratryl Chloride |
| Starting Material | 1,2-Dimethoxybenzene (Veratrole) | Veratryl Chloride |
| Reagents | Paraformaldehyde, HCl (gas) | Sodium Cyanide |
| Solvent | Toluene | Toluene/Water with a Ketone co-solvent |
| Catalyst | Zinc Chloride | Phase-transfer catalyst (e.g., quaternary ammonium salt) |
| Temperature | 40-50°C | 80-90°C |
| Typical Yield | Not specified | High (qualitative) |
Experimental Protocols
1. Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
-
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations.
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place 1,2-dimethoxybenzene and a suitable solvent (e.g., chloroform).
-
Add a catalytic amount of anhydrous zinc chloride.
-
Cool the mixture in an ice bath and begin to bubble dry hydrogen chloride gas through the solution.
-
Slowly add paraformaldehyde in portions to the stirred solution while maintaining the temperature between 40-50°C.
-
After the addition is complete, continue stirring at the same temperature and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Separate the organic layer, wash it with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol).
2. Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
-
Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Extreme caution must be exercised when handling cyanide salts.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene in a suitable solvent (e.g., acetone or acetonitrile).
-
Add sodium cyanide (or potassium cyanide) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.
-
Purify the crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Main synthetic pathway for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Caption: Potential side reactions in the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
challenges in scaling up the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a key intermediate in the synthesis of pharmaceuticals such as Verapamil.
Troubleshooting Guide
Scaling up the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from the laboratory to pilot or production scale can present several challenges. This guide addresses common issues encountered during the two main stages of the synthesis: the chloromethylation of 1,2-dimethoxybenzene and the subsequent cyanation.
Stage 1: Chloromethylation of 1,2-Dimethoxybenzene
This stage involves the reaction of 1,2-dimethoxybenzene with a formaldehyde source and hydrogen chloride to yield 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene | Incomplete reaction due to insufficient mixing or localized temperature fluctuations. | - Ensure vigorous and consistent agitation to maintain a homogeneous reaction mixture. - Implement a robust temperature control system to prevent hotspots, as the reaction can be exothermic. |
| Side reactions, such as the formation of polymeric byproducts. | - Optimize the addition rate of reagents to maintain a controlled reaction rate. - Consider using a milder chloromethylating agent or a catalyst to improve selectivity. | |
| Loss of product during workup and isolation. | - Carefully optimize the extraction and crystallization procedures. - Ensure the pH is controlled during the workup to prevent decomposition of the product. | |
| Formation of Impurities | Over-alkylation leading to polysubstituted products. | - Precisely control the stoichiometry of the reactants. - Monitor the reaction progress closely using techniques like TLC or HPLC to stop the reaction at the optimal time. |
| Presence of unreacted starting material. | - Increase the reaction time or temperature moderately, while monitoring for byproduct formation. - Ensure the quality and reactivity of the formaldehyde source. | |
| Poor Solubility of Reagents | The biphasic nature of the reaction mixture. | - Use a suitable co-solvent to improve the solubility of 1,2-dimethoxybenzene. - Consider the use of a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. |
| Safety Concerns | Evolution of hazardous HCl gas. | - Conduct the reaction in a well-ventilated fume hood with appropriate scrubbing systems for acidic gases. - Ensure all equipment is properly sealed to prevent leaks. |
| Use of carcinogenic formaldehyde. | - Handle paraformaldehyde or other formaldehyde sources with appropriate personal protective equipment (PPE). - Implement engineering controls to minimize exposure. |
Stage 2: Cyanation of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
This stage involves the reaction of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene with a cyanide salt, typically sodium cyanide, to produce the final product.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Yield of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | Incomplete reaction due to poor mass transfer between the organic and aqueous phases. | - Employ a phase-transfer catalyst (e.g., a quaternary ammonium salt) to enhance the reaction rate.[1] - Increase the agitation speed to improve interfacial contact. |
| Hydrolysis of the chloromethyl groups to hydroxymethyl groups. | - Ensure the reaction is carried out under anhydrous or low-water conditions where possible. - Control the reaction temperature, as higher temperatures can promote hydrolysis. | |
| Formation of byproducts from elimination reactions. | - Use a non-polar aprotic solvent to favor the SN2 reaction over elimination. - Maintain a controlled temperature throughout the reaction. | |
| Product is Difficult to Purify | Presence of unreacted starting material and mono-cyanated intermediate. | - Optimize the stoichiometry of the cyanide reagent to ensure complete conversion. - Monitor the reaction progress to determine the optimal reaction time. |
| Contamination with the phase-transfer catalyst. | - Select a water-soluble phase-transfer catalyst that can be easily removed during the aqueous workup. - Perform thorough washing of the organic layer. | |
| Oily product that is difficult to crystallize. | - Experiment with different solvent systems for recrystallization. - Consider using seed crystals to induce crystallization. | |
| Safety Concerns | Use of highly toxic cyanide salts. | - Handle all cyanide-containing materials in a designated, well-ventilated area with extreme caution. - Have a cyanide antidote kit readily available and ensure personnel are trained in its use. - Quench all cyanide-containing waste streams with an appropriate oxidizing agent (e.g., bleach) before disposal. |
| Potential for hydrogen cyanide (HCN) gas evolution if the reaction mixture becomes acidic. | - Maintain a basic pH throughout the reaction and workup. - Avoid the addition of any acids until the cyanide has been completely reacted or quenched. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the chloromethylation step?
A1: Temperature control is paramount. The chloromethylation reaction is exothermic, and poor heat dissipation on a larger scale can lead to a runaway reaction, resulting in the formation of undesirable byproducts and posing a significant safety risk.
Q2: How can I minimize the formation of the mono-cyanated intermediate during the cyanation step?
A2: Ensuring a slight excess of the cyanide reagent and extending the reaction time can help drive the reaction to completion. The use of an effective phase-transfer catalyst will also improve the reaction rate and selectivity for the dinitrile product.
Q3: What are the best analytical techniques to monitor the progress of these reactions?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring at the lab scale. For more quantitative analysis and to track the formation of intermediates and byproducts during scale-up, High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Q4: Are there any greener alternatives to the solvents used in this synthesis?
A4: While traditional protocols may use solvents like benzene, exploring greener alternatives such as toluene or 2-methyltetrahydrofuran (2-MeTHF) for the chloromethylation step is advisable. For the cyanation step, the use of a phase-transfer catalyst can enable the use of less hazardous solvent systems.
Q5: What precautions should be taken when handling the intermediate 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene?
A5: This intermediate is a lachrymator and a potential alkylating agent, meaning it can be harmful. Always handle it in a fume hood with appropriate PPE, including gloves and safety glasses. Avoid inhalation of dust or vapors.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
This protocol is a representative procedure and may require optimization for specific scales and equipment.
-
Reaction Setup: In a well-ventilated fume hood, equip a jacketed glass reactor with a mechanical stirrer, a thermometer, a reflux condenser, and an addition funnel. The reactor should be connected to a scrubber system for acidic gases.
-
Charging Reagents: To the reactor, add 1,2-dimethoxybenzene (1.0 eq) and a suitable solvent (e.g., toluene).
-
Reagent Addition: In a separate vessel, prepare a mixture of paraformaldehyde (2.2 eq) and concentrated hydrochloric acid (4.0 eq).
-
Reaction: Slowly add the paraformaldehyde/HCl mixture to the stirred solution of 1,2-dimethoxybenzene in the reactor. The addition rate should be controlled to maintain the reaction temperature between 60-70°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This protocol outlines the cyanation of the chloromethylated intermediate.
-
Reaction Setup: In a fume hood, set up a jacketed glass reactor with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Charging Reagents: To the reactor, add 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene (1.0 eq), a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq).
-
Cyanide Solution: In a separate vessel, dissolve sodium cyanide (2.2 eq) in water. Caution: Highly toxic.
-
Reaction: Heat the reactor contents to 80°C and slowly add the aqueous sodium cyanide solution to the vigorously stirred organic mixture.
-
Reaction Monitoring: Maintain the reaction at 80-90°C and monitor its progress by TLC or HPLC until the starting material is no longer detected.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it thoroughly with water to remove the cyanide salts and the phase-transfer catalyst.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
Visualizations
Caption: Synthetic workflow for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
Caption: Troubleshooting decision tree for the synthesis scale-up.
References
how to avoid byproduct formation in 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, with a focus on avoiding byproduct formation.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the two main stages of the synthesis: the chloromethylation of 1,2-dimethoxybenzene (veratrole) and the subsequent cyanation reaction.
Stage 1: Chloromethylation of 1,2-Dimethoxybenzene
Issue 1.1: Low yield of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene and formation of a significant amount of a high-melting point solid.
-
Possible Cause: Formation of the diarylmethane byproduct, 2,3,6,7-tetramethoxy-9,10-dihydroanthracene, due to excessive reaction temperature or prolonged reaction time. Highly activated aromatic compounds are prone to this side reaction.[1]
-
Solution:
-
Strictly control the reaction temperature, maintaining it between 15-20°C.[1]
-
Monitor the reaction progress carefully and avoid unnecessarily long reaction times.
-
Consider a slower, dropwise addition of the formaldehyde source to the reaction mixture to maintain a low concentration of the reactive chloromethylating agent.
-
Issue 1.2: Incomplete reaction, with a significant amount of unreacted 1,2-dimethoxybenzene remaining.
-
Possible Cause:
-
Insufficient amount of the chloromethylating agent (formaldehyde and HCl).
-
Poor mixing of the reactants.
-
Low reaction temperature leading to a very slow reaction rate.
-
-
Solution:
-
Ensure the correct stoichiometry of reactants as per the experimental protocol.
-
Use vigorous stirring to ensure proper mixing of the heterogeneous reaction mixture.
-
While maintaining the temperature in the optimal range of 15-20°C, ensure the reaction is allowed to proceed for a sufficient amount of time with monitoring.
-
Stage 2: Cyanation of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
Issue 2.1: Formation of a white, water-soluble precipitate during workup, and a low yield of the desired dinitrile.
-
Possible Cause: Hydrolysis of the nitrile groups to the corresponding dicarboxylic acid, which can occur under basic conditions, especially at elevated temperatures.[2]
-
Solution:
-
If using a phase-transfer catalyst with an aqueous base, maintain the temperature at a moderate level and avoid prolonged reaction times.
-
Consider using a non-aqueous solvent system for the cyanation reaction.
-
During workup, neutralize the reaction mixture carefully and avoid strongly basic conditions.
-
Issue 2.2: The reaction is sluggish or does not go to completion.
-
Possible Cause:
-
Inefficient phase transfer of the cyanide ions to the organic phase.
-
Low reactivity of the starting material.
-
-
Solution:
-
Ensure the use of an appropriate phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), in a sufficient catalytic amount.
-
Increase the stirring speed to improve the interfacial area between the aqueous and organic phases.
-
A moderate increase in reaction temperature may be necessary, but this should be balanced against the risk of nitrile hydrolysis.
-
Issue 2.3: Formation of polymeric material.
-
Possible Cause: 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene is a bifunctional molecule that can undergo polymerization. This can be promoted by certain catalysts or reaction conditions.
-
Solution:
-
Maintain a controlled reaction temperature.
-
Ensure a stoichiometric or slight excess of the cyanide nucleophile to favor the substitution reaction over polymerization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the chloromethylation of 1,2-dimethoxybenzene and how can I identify it?
A1: The primary byproduct is 2,3,6,7-tetramethoxy-9,10-dihydroanthracene. This is a diarylmethane derivative formed from the reaction of the chloromethylated product with another molecule of 1,2-dimethoxybenzene. It is typically a high-melting point solid with low solubility in common organic solvents. It can be identified by its characteristic spectroscopic data, such as its 1H NMR and mass spectrum.
Q2: Why is temperature control so critical in the chloromethylation step?
A2: The chloromethylation of activated aromatic rings like 1,2-dimethoxybenzene is a highly exothermic reaction. Elevated temperatures significantly promote the formation of the diarylmethane byproduct, which can be difficult to separate from the desired product and drastically reduces the yield. Maintaining a low and controlled temperature (15-20°C) is the most effective way to minimize this side reaction.[1]
Q3: What are the advantages of using a phase-transfer catalyst in the cyanation step?
A3: A phase-transfer catalyst (PTC) facilitates the transfer of the cyanide anions from the aqueous phase (where sodium cyanide is dissolved) to the organic phase containing the 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene. This allows the reaction to proceed at a reasonable rate under milder conditions, often with higher yields and fewer byproducts compared to traditional heterogeneous reaction conditions.
Q4: Can I use a different cyanide source other than sodium cyanide?
A4: While other cyanide sources like potassium cyanide or copper(I) cyanide can be used in cyanation reactions, sodium cyanide is a common and cost-effective choice for use with phase-transfer catalysis. The choice of cyanide source may require optimization of the reaction conditions.
Q5: How can I purify the final product, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A5: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. The choice of solvent will depend on the solubility of the product and any remaining impurities. Column chromatography can also be used for further purification if necessary.
III. Data Presentation
Table 1: Influence of Reaction Temperature on the Chloromethylation of 1,2-Dimethoxybenzene (Illustrative Data)
| Entry | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | Diaryl Methane Byproduct (%) |
| 1 | 15-20 | 6 | ~70 | <10 |
| 2 | 30-35 | 6 | ~50 | >25 |
| 3 | 40-45 | 4 | ~30 | >40 |
Note: This table provides illustrative data based on general principles of the reaction. Actual yields may vary depending on the specific experimental conditions.
IV. Experimental Protocols
Protocol 1: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
This protocol is adapted from a patented procedure (WO2020250018A1).
Materials:
-
1,2-Dimethoxybenzene (Veratrole)
-
Paraformaldehyde
-
Toluene
-
Acetic Acid
-
Hydrogen Chloride (gas)
Procedure:
-
Charge a reaction flask with toluene (122 g) and paraformaldehyde (30 g).
-
Heat the mixture to approximately 40°C under stirring and pass a stream of hydrogen chloride gas through the mixture for about 1 hour, or until a clear solution is obtained.
-
Cool the reaction mixture to about 15°C.
-
Charge acetic acid (6.0 g) and 1,2-dimethoxybenzene (138 g) into the reactor under stirring.
-
Maintain the reaction mixture at a temperature between 15°C and 20°C for 6 hours with continuous stirring and a continuous flow of hydrogen chloride gas.
-
After 6 hours, stop the hydrogen chloride gas flow and purge the reaction mixture with nitrogen gas for one hour.
-
Wash the reaction mixture with water. The organic layer containing the product can be used directly in the next step or purified further.
Protocol 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene via Phase-Transfer Catalysis (Adapted from general procedures)
Materials:
-
1,2-Bis(chloromethyl)-4,5-dimethoxybenzene (from Protocol 1)
-
Sodium Cyanide (NaCN)
-
Tetrabutylammonium Bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane
-
Water
Procedure:
-
In a reaction flask, dissolve the crude 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene from the previous step in toluene.
-
In a separate beaker, prepare a solution of sodium cyanide in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the aqueous sodium cyanide solution to the organic solution of the starting material.
-
Add a catalytic amount of the phase-transfer catalyst (e.g., 1-5 mol% of TBAB) to the biphasic mixture.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or GC.
-
Upon completion of the reaction, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
V. Visualizations
Caption: Reaction scheme for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and potential side reactions.
Caption: Troubleshooting workflow for the chloromethylation of 1,2-dimethoxybenzene.
Caption: Troubleshooting workflow for the cyanation of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene.
References
selecting the optimal solvent for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal solvent for reactions involving 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. This compound is a key intermediate in the synthesis of pharmaceuticals such as Verapamil.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for reactions with 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A1: The most critical parameters include:
-
Solubility: The starting material, 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, and any other reagents must be sufficiently soluble in the chosen solvent to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.
-
Boiling Point: The solvent's boiling point should be appropriate for the desired reaction temperature. For reactions requiring elevated temperatures, a higher boiling point solvent is necessary.
-
Dielectric Constant: The polarity of the solvent, indicated by its dielectric constant, can significantly influence the rate and mechanism of the reaction. For the formation of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene from the corresponding dihalide, which often involves ionic intermediates, a polar aprotic solvent is generally preferred.
-
Work-up and Purification: The ease of solvent removal after the reaction and its compatibility with the chosen purification method (e.g., crystallization, chromatography) are important practical considerations.
Q2: Which solvents are commonly used for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene?
A2: The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene typically involves the nucleophilic substitution of a 1,2-Bis(halomethyl)-4,5-dimethoxybenzene with a cyanide salt. This reaction is often carried out using a phase-transfer catalyst.[1] Common solvent systems for this type of reaction include:
-
A two-phase system of a non-polar organic solvent (e.g., toluene, dichloromethane) and water, in the presence of a phase-transfer catalyst.
-
Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), which can help to dissolve the cyanide salt.
Q3: How does the choice of solvent affect the reaction yield and purity?
A3: The solvent can have a profound impact on both yield and purity. An optimal solvent will:
-
Maximize Yield: By ensuring all reactants are in the same phase and facilitating the desired reaction pathway.
-
Minimize Byproducts: By disfavoring side reactions. For example, in the cyanation reaction, the use of protic solvents could lead to the formation of hydrolysis byproducts.
-
Facilitate Product Isolation: A solvent in which the product is sparingly soluble upon cooling can simplify purification by crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction | Poor Solubility of Reactants: The starting material or cyanide salt may not be sufficiently soluble in the chosen solvent. | - Try a more polar aprotic solvent like DMF or DMSO to improve the solubility of the cyanide salt. - If using a two-phase system, ensure vigorous stirring to maximize the interfacial area. - Consider using a phase-transfer catalyst to shuttle the cyanide anion into the organic phase.[1][2] |
| Incorrect Solvent Polarity: The solvent may not be suitable for the reaction mechanism. | - For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the salt but not the nucleophilic anion, thus increasing its reactivity. | |
| Low Product Yield | Side Reactions: The solvent may be promoting unwanted side reactions, such as elimination or hydrolysis. | - Avoid protic solvents (e.g., alcohols, water) if hydrolysis of the nitrile groups is a concern. - Ensure the reaction temperature is not too high, which can favor elimination reactions. |
| Product Decomposition: The product may be unstable in the chosen solvent at the reaction temperature. | - Perform the reaction at a lower temperature for a longer duration. - Choose a solvent with a lower boiling point if high temperatures are suspected to cause decomposition. | |
| Difficult Product Isolation/Purification | Product is too Soluble: The product may be highly soluble in the reaction solvent, making crystallization difficult. | - After the reaction, perform a solvent exchange to a solvent in which the product is less soluble. - Utilize column chromatography for purification if crystallization is not feasible. |
| Emulsion Formation during Work-up: In two-phase systems, emulsions can form, complicating the separation of layers. | - Add a small amount of a saturated brine solution to help break the emulsion. - Filter the mixture through a pad of celite. |
Data Presentation
Table 1: Properties of Common Solvents for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene Reactions
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Solubility of 1,2-Dimethoxybenzene (Precursor) | Notes |
| Toluene | 111 | 2.4 | Soluble | Good for two-phase systems with a phase-transfer catalyst. |
| Dichloromethane | 40 | 9.1 | Soluble | Lower boiling point, useful for reactions at or near room temperature. |
| Acetonitrile | 82 | 37.5 | Soluble | Polar aprotic solvent, can increase the rate of SN2 reactions. |
| Dimethylformamide (DMF) | 153 | 36.7 | Soluble | High boiling point, excellent for dissolving salts. Can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Soluble | Very high boiling point and polarity. Can be challenging to remove completely. |
Experimental Protocols
Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene via Phase-Transfer Catalysis
This protocol describes a general procedure for the cyanation of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
Materials:
-
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
-
Sodium Cyanide (NaCN)
-
Toluene
-
Water
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene in toluene.
-
In a separate beaker, prepare an aqueous solution of sodium cyanide. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Add the aqueous sodium cyanide solution to the flask containing the toluene solution.
-
Add a catalytic amount of the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) to the two-phase mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with additional toluene.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a valuable building block in the synthesis of more complex molecules. The primary and most documented method involves a two-step process starting from 1,2-dimethoxybenzene (veratrole). This process includes the dihalomethylation of the benzene ring followed by a cyanation reaction.
Two-Step Synthesis from 1,2-Dimethoxybenzene
The most common and well-documented pathway to synthesize 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene involves two key transformations:
-
Dihalomethylation: Introduction of two halomethyl groups (either chloromethyl or bromomethyl) onto the 4 and 5 positions of 1,2-dimethoxybenzene.
-
Cyanation: Nucleophilic substitution of the halide atoms with cyanide groups.
Below, we compare the specifics of using either bromination or chlorination in the first step.
Route 1: Via Dibromomethylation
This route begins with the bis-bromomethylation of 1,2-dimethoxybenzene.
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
This reaction is an electrophilic aromatic substitution where 1,2-dimethoxybenzene is treated with paraformaldehyde and hydrobromic acid in acetic acid.
Experimental Protocol:
To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in acetic acid (100 ml), 33% HBr in acetic acid (31.0 ml) is added while maintaining the temperature at 283 K (10 °C). The mixture is then stirred at room temperature for 20 hours, followed by heating to 338 K (65 °C) for 1 hour. After concentration of the reaction mixture, ethyl acetate (EtOAc) is added to precipitate the product. The resulting white solid is filtered and washed with EtOAc to yield 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1,2-Dimethoxybenzene | [1] |
| Reagents | Paraformaldehyde, 33% HBr in Acetic Acid | [1] |
| Reaction Time | 21 hours | [1] |
| Reaction Temperature | 283 K (10 °C) then 338 K (65 °C) | [1] |
| Yield | 41.4% | [1] |
| Product Purity | White solid, further purified by crystallization | [1] |
Step 2: Cyanation of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
The dibrominated intermediate is then converted to the desired dinitrile via nucleophilic substitution using a cyanide salt. The use of a phase-transfer catalyst (PTC) is recommended to facilitate the reaction between the organic substrate and the aqueous cyanide solution.
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene is dissolved in a suitable organic solvent (e.g., toluene, dichloromethane). An aqueous solution of sodium cyanide or potassium cyanide is added, along with a phase-transfer catalyst such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The biphasic mixture is stirred vigorously at a suitable temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC). The organic layer is then separated, washed with water, dried, and the solvent is evaporated to yield the crude product, which can be further purified by crystallization.
Considerations for Phase-Transfer Catalyzed Cyanation:
-
Catalyst Loading: Typically, 1-10 mol% of the phase-transfer catalyst is sufficient.
-
Solvent Choice: An inert organic solvent that is a good solvent for the substrate is preferred.
-
Cyanide Concentration: Using a concentrated aqueous solution of the cyanide salt is often beneficial.
Route 2: Via Dichloromethylation
An alternative to dibromomethylation is the dichloromethylation of 1,2-dimethoxybenzene.
Step 1: Synthesis of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
This reaction involves treating 1,2-dimethoxybenzene with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride in the presence of a catalyst.
Experimental Protocol:
In a reaction flask, 1,2-dimethoxybenzene (138 g) and paraformaldehyde (30 g) are mixed in toluene (122 g). The mixture is heated to approximately 40°C with stirring while passing hydrogen chloride gas through it for about 1 hour until a clear solution is obtained. The reaction mass is then cooled to about 15°C, and acetic acid (6.0 g) is added. The reaction is maintained between 15°C and 20°C for 6 hours with continuous passing of hydrogen chloride gas. After the reaction, the mixture is washed with water to isolate the organic layer containing the product.
Quantitative Data:
| Parameter | Value |
| Starting Material | 1,2-Dimethoxybenzene |
| Reagents | Paraformaldehyde, Hydrogen Chloride, Acetic Acid, Toluene |
| Reaction Time | 7 hours |
| Reaction Temperature | 40°C then 15-20°C |
| Yield | Not explicitly stated, but described as high yield |
| Product Purity | Isolated from the organic layer after washing |
Step 2: Cyanation of 1,2-Bis(chloromethyl)-4,5-dimethoxybenzene
Similar to the dibrominated intermediate, the dichlorinated compound can be converted to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene using a phase-transfer catalyzed cyanation reaction with sodium or potassium cyanide, following a similar general protocol as described for the bromo- a`nalog.
Comparison of Dihalomethylation Routes
| Feature | Dibromomethylation | Dichloromethylation |
| Halogenating Agent | HBr in Acetic Acid | Gaseous HCl |
| Reported Yield | 41.4%[1] | Described as "high yield" |
| Reaction Conditions | Longer reaction time (21 hours)[1] | Shorter reaction time (7 hours) |
| Handling | HBr in acetic acid is a corrosive liquid. | Requires handling of gaseous HCl. |
| Leaving Group | Bromide is a better leaving group than chloride, potentially leading to a faster subsequent cyanation step. | Chloride is a poorer leaving group than bromide, which might require more forcing conditions for cyanation. |
Alternative Synthetic Approaches
While the two-step route from 1,2-dimethoxybenzene is the most direct, other potential, though less documented, strategies could be envisioned:
-
Starting from a pre-functionalized ring: One could potentially start with a 4,5-dimethoxy-o-xylene and perform a radical halogenation of the methyl groups followed by cyanation. However, controlling the degree of halogenation and potential side reactions on the ring could be challenging.
-
Building the ring system: It might be possible to construct the substituted benzene ring from acyclic precursors already containing the cyanomethyl functionalities, though this would likely involve a more complex multi-step synthesis.
Visualizing the Synthesis Workflow
Below are diagrams illustrating the logical flow of the primary synthesis routes.
Caption: Workflow for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene via dibromomethylation.
Caption: Workflow for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene via dichloromethylation.
References
A Comparative Analysis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and Other Cyanomethylated Benzene Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and other cyanomethylated benzene derivatives, focusing on their performance in preclinical studies. The information is intended to assist researchers in selecting appropriate compounds for further investigation in drug discovery and development. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.
Introduction to Cyanomethylated Benzene Derivatives
Cyanomethylated benzene derivatives are a class of organic compounds characterized by a benzene ring substituted with one or more cyanomethyl (-CH₂CN) groups. These compounds are of significant interest in medicinal chemistry due to their versatile reactivity and presence in various biologically active molecules. The cyanomethyl group can act as a key pharmacophore, influencing the compound's binding affinity to biological targets and its overall pharmacokinetic profile. 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a notable member of this class, serves as a crucial intermediate in the synthesis of Verapamil, a well-known calcium channel blocker. This guide will explore the cytotoxic and antiproliferative properties of this and other related derivatives.
Quantitative Performance Data
The following tables summarize the in vitro cytotoxicity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and a selection of other cyanomethylated benzene derivatives against various cancer cell lines. The data has been compiled from multiple studies to provide a comparative perspective. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence the results.
Table 1: Cytotoxicity of Cyanomethylated Benzene Derivatives (IC₅₀ in µM)
| Compound | Derivative Class | Cell Line | IC₅₀ (µM) | Reference |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | Dimethoxybenzene | Not Available | Data not directly available in reviewed literature | - |
| 2-(3,4,5-trimethoxyphenyl)acrylonitrile | Phenylacrylonitrile | HeLa | >50 | [1] |
| 2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Phenylacrylonitrile | HeLa | 8.45 | [1] |
| 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Phenylacrylonitrile | HeLa | 15.2 | [1] |
| 2-phenyl-3-(3,4,5-trimethoxyphenyl)acrylonitrile | Phenylacrylonitrile | HeLa | 2.13 | [1] |
| Compound 7e (a cyanomethyl vinyl ether derivative) | Cyanomethyl Vinyl Ether | SKOV3 | 2.62 ± 0.53 | [2] |
| Compound 12E (a cyanomethyl vinyl ether derivative) | Cyanomethyl Vinyl Ether | A549 | 9.89 ± 0.25 | [2] |
Note: The direct cytotoxic activity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is not extensively reported in publicly available literature, as its primary role is often cited as a synthetic intermediate. The table above presents data for structurally related compounds to provide a basis for comparison. Phenylacrylonitrile derivatives, which incorporate a cyanomethyl-related moiety, show varied activity based on other substitutions on the phenyl rings.[1] Similarly, cyanomethyl vinyl ether derivatives demonstrate potent cytotoxic effects.[2]
Experimental Protocols
A standardized protocol for assessing the cytotoxicity of these compounds is crucial for obtaining comparable and reproducible results. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[3][4]
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HeLa, A549, SKOV3) in appropriate complete medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds (e.g., 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and other derivatives) in a suitable solvent like DMSO.
-
Perform serial dilutions of the stock solutions in a serum-free medium to achieve the desired final concentrations.
-
Remove the culture medium from the 96-well plates and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
3. MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Visualizations
Signaling Pathway: Apoptosis Induction by Cytotoxic Agents
The following diagram illustrates a simplified signaling pathway for apoptosis (programmed cell death) that can be initiated by cytotoxic compounds. Many anticancer agents exert their effects by triggering this pathway in cancer cells.
Caption: Simplified overview of apoptosis signaling pathways.
Experimental Workflow: MTT Cytotoxicity Assay
This diagram outlines the key steps involved in performing the MTT assay to determine the cytotoxic effects of chemical compounds on cultured cells.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
This guide provides a comparative framework for evaluating 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and other cyanomethylated benzene derivatives. While direct comparative data for the title compound is limited, the provided information on related structures highlights the potential of the cyanomethyl moiety in designing novel cytotoxic agents. The presented experimental protocol offers a standardized method for future comparative studies. Researchers are encouraged to use this guide as a starting point for their investigations into this promising class of compounds.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Validating the Molecular Blueprint: A Comparative Guide to the Structural Analysis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides a comparative overview of methodologies for the structural validation of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, with a primary focus on X-ray crystallography and its alternatives.
The definitive method for elucidating the atomic arrangement in a crystalline solid is single-crystal X-ray diffraction.[1][2] This technique provides unambiguous proof of a molecule's connectivity, conformation, and packing in the solid state. While specific crystallographic data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is not publicly available, the experimental protocols and resulting data from closely related dimethoxybenzene derivatives offer a robust framework for comparison.
X-ray Crystallography: The Gold Standard
X-ray crystallography relies on the diffraction of X-rays by the ordered array of atoms within a crystal.[3][4] By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.
Experimental Protocol: A Generalized Approach for Small Molecules
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow:[3][5]
-
Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound.[3][4] This typically involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial arrangement of atoms in the unit cell is determined using computational methods (direct methods for small molecules).[3] This initial model is then refined against the experimental data to yield a final, highly accurate structure.
The table below presents typical crystallographic data for dimethoxybenzene derivatives, which serve as a reference for what would be expected for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
| Parameter | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene | 1,4-Dibromo-2,5-dimethoxybenzene | 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene |
| Formula | C10H12Br2O2 | C8H8Br2O2 | C24H20N2O6 |
| Crystal System | Orthorhombic | Monoclinic | - |
| Space Group | - | P21/n | - |
| a (Å) | 8.125 | 6.573 | - |
| b (Å) | 14.689 | 8.438 | - |
| c (Å) | 20.353 | 8.756 | - |
| α (°) | |||
| 90 | 90 | - | |
| β (°) | |||
| 90 | 90.14 | - | |
| γ (°) | |||
| 90 | 90 | - | |
| **Volume (ų) ** | 2429 | 485.6 | - |
| Z | 8 | 2 | - |
Alternative and Complementary Validation Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other techniques are essential for characterizing molecules in solution and for providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds in solution.[6][7][8] By analyzing the magnetic properties of atomic nuclei, NMR can provide information about the connectivity and chemical environment of atoms within a molecule.
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.
-
¹³C NMR: Reveals the number and types of carbon atoms in a molecule.[6]
-
2D NMR techniques (e.g., COSY, HSQC, HMBC): Establish correlations between different nuclei, allowing for the complete assembly of the molecular skeleton.
For 1,2-Bis(cyanomethyl)benzene (the parent compound without the dimethoxy groups), the following NMR data is available, giving an indication of the expected signals for the target molecule.
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR | 7.41 (m, 4H, Ar-H), 3.85 (s, 4H, CH2) |
| ¹³C NMR | 132.5, 129.0, 128.5 (Ar-C), 117.5 (CN), 22.0 (CH2) |
Computational Crystal Structure Prediction (CSP)
CSP methods are computational techniques used to predict the crystal structures of a compound from its chemical diagram alone.[9][10] These methods generate a large number of possible crystal packing arrangements and then rank them based on their calculated lattice energies.[11]
CSP can be a valuable tool in several scenarios:
-
When single crystals suitable for X-ray diffraction cannot be obtained.
-
To explore the potential for polymorphism (the existence of multiple crystal forms).
-
To rationalize experimentally observed crystal structures.
The workflow for CSP typically involves:
-
Generating a diverse set of plausible crystal packing arrangements.
-
Optimizing the geometry of these structures using force fields or quantum mechanical methods.
-
Ranking the predicted structures based on their relative energies.
Comparative Analysis of Structural Validation Methods
| Method | Advantages | Disadvantages |
| X-ray Crystallography | Provides an unambiguous and highly detailed 3D structure in the solid state.[1] | Requires high-quality single crystals, which can be difficult to grow.[3] The solid-state conformation may differ from the solution or gas-phase conformation. |
| NMR Spectroscopy | Provides detailed structural information in solution, which is often more relevant to chemical reactivity and biological activity.[12] Does not require crystallization. | Does not provide information on crystal packing. Structure determination can be complex for large or highly symmetric molecules. |
| Crystal Structure Prediction (CSP) | Can predict possible crystal structures without experimental input.[9] Useful for understanding polymorphism. | Computationally intensive. The predicted lowest energy structure is not always the experimentally observed one.[13] |
Workflow for Structural Validation
The following diagram illustrates a comprehensive workflow for the structural validation of a small molecule like 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, integrating experimental and computational approaches.
A generalized workflow for small molecule structural validation.
References
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jchps.com [jchps.com]
- 8. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 9. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 10. schrodinger.com [schrodinger.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Reactivity Analysis: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in the Synthesis of Isoindoline Scaffolds
A detailed guide for researchers and drug development professionals on the reactivity and synthetic utility of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene compared to its haloalkyl analogue for the preparation of 5,6-dimethoxyisoindoline derivatives.
This guide provides a comprehensive comparative study of the reactivity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a key intermediate in the synthesis of various heterocyclic compounds, particularly isoindoline derivatives. The performance of this dinitrile precursor is objectively compared with its more common alternative, 1,2-Bis(halomethyl)-4,5-dimethoxybenzene, supported by experimental data and detailed methodologies.
Introduction to the Reactivity Landscape
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene possesses two primary sites of reactivity: the benzylic carbons of the cyanomethyl groups and the aromatic benzene ring. The benzylic positions are activated due to the adjacent aromatic ring, which can stabilize radical, carbocationic, or carbanionic intermediates through resonance. This enhanced reactivity is crucial for transformations involving the cyanomethyl groups.
The benzene ring is substituted with two electron-donating methoxy groups and two electron-withdrawing cyanomethyl groups. The interplay of these substituents dictates the regioselectivity and rate of electrophilic aromatic substitution reactions. However, for the synthesis of isoindoline scaffolds, the reactivity of the benzylic positions is of paramount importance.
Comparative Synthesis of 5,6-Dimethoxy-2-substituted-isoindoline
A primary application of 1,2-disubstituted-4,5-dimethoxybenzene derivatives is the synthesis of 5,6-dimethoxyisoindolines, a core structure in various pharmacologically active compounds. This guide compares two synthetic pathways to a generic 2-substituted-5,6-dimethoxyisoindoline, starting from either 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene or 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
Pathway A: From 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This pathway involves a two-step process: the reduction of the dinitrile to the corresponding diamine, followed by cyclization with a suitable electrophile to introduce the N-substituent and form the isoindoline ring.
Pathway B: From 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
This is a more direct, one-pot approach involving a double nucleophilic substitution reaction between the dibromide and a primary amine.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the quantitative data for the two synthetic pathways, providing a clear comparison of their efficiency.
| Parameter | Pathway A: From Dinitrile | Pathway B: From Dibromide |
| Starting Material | 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene |
| Key Transformation | Reductive Cyclization | Double Nucleophilic Substitution |
| Number of Steps | 2 | 1 |
| Typical Reducing Agent | LiAlH₄, H₂/Raney Ni | Not Applicable |
| Typical Amine Source | Primary Amine (R-NH₂) | Primary Amine (R-NH₂) |
| Typical Solvent | THF, Ethanol | DMF, Acetonitrile |
| Typical Reaction Temp. | 0°C to reflux | Room Temp. to 80°C |
| Overall Yield | Moderate to Good (e.g., ~60-75%) | Good to Excellent (e.g., ~80-95%) |
| Key Byproducts | Partially reduced intermediates, amides | Polymeric materials |
Experimental Protocols
Protocol for Pathway A: Reductive Cyclization of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
Step 1: Reduction to 1,2-Bis(2-aminoethyl)-4,5-dimethoxybenzene
A solution of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.5 eq) in THF at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion, the reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.
Step 2: Cyclization to 2-Substituted-5,6-dimethoxyisoindoline
The crude diamine from Step 1 is dissolved in a suitable solvent such as ethanol. A primary amine (R-NH₂) (1.1 eq) and a cyclizing agent (e.g., a dihalide or a carbonyl compound, depending on the desired final product) are added. The mixture is heated to reflux for 8-12 hours. After cooling, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired 2-substituted-5,6-dimethoxyisoindoline.
Protocol for Pathway B: Synthesis from 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
To a solution of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (1.0 eq) in dimethylformamide (DMF), a primary amine (R-NH₂) (1.2 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.5 eq) are added. The reaction mixture is stirred at room temperature for 24 hours or heated to 60-80°C for a shorter duration (4-6 hours) to drive the reaction to completion. The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography to yield the 2-substituted-5,6-dimethoxyisoindoline.
Mandatory Visualizations
A Comparative Guide to Purity Assessment of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, a key intermediate in the synthesis of various pharmacologically active molecules, including Verapamil.[1][2] We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide includes detailed experimental protocols, data presentation in tabular format for easy comparison, and visualizations of experimental workflows.
Introduction to Purity Assessment
Ensuring the purity of pharmaceutical intermediates like 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is critical for the safety and efficacy of the final drug product. Impurities can arise from the synthesis process, degradation, or storage.[1] Regulatory bodies require stringent purity control, making the choice of analytical methodology a key consideration in drug development. This guide compares the most common and effective techniques for this purpose.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the nature of the impurities, the required sensitivity, and the desired quantitative accuracy. Below is a comparative summary of HPLC-UV, GC-MS, and ¹H-qNMR for the purity assessment of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
| Parameter | HPLC-UV | GC-MS | ¹H-qNMR |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Quantitative analysis based on the direct proportionality between NMR signal area and the number of nuclei |
| Applicability | Wide range of non-volatile and thermally labile compounds[3] | Volatile and thermally stable compounds[4] | Any soluble compound with NMR-active nuclei[5] |
| Selectivity | Good, can be optimized with different columns and mobile phases | Excellent, especially with MS detection for peak identification | Excellent, provides structural information for impurity identification |
| Sensitivity | Good, typically in the ppm to ppb range depending on the detector[6] | Excellent, often in the ppb range or lower[6] | Lower than chromatographic methods, typically requires >0.1% for accurate quantification |
| Precision | High, with RSD values typically <2% | High, with RSD values typically <2% | Very high, can achieve RSD values <1% |
| Quantification | Requires a reference standard for each impurity | Requires a reference standard for each impurity | Can provide absolute quantification against an internal standard of known purity, without needing impurity-specific standards[7][8] |
| Sample Throughput | Moderate, typical run times of 10-60 minutes[3] | High, typical run times of a few minutes[3] | Low to moderate, requires longer acquisition times for high precision |
| Cost | Moderate initial and running costs[3] | Lower initial cost than HPLC, but MS detector can be expensive[9] | High initial instrument cost, but lower solvent and column costs |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and the detection of non-volatile impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
-
Dissolve in the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation:
-
GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 40-450 amu
Sample Preparation:
-
Accurately weigh approximately 5 mg of the sample.
-
Dissolve in a suitable solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Inject 1 µL of the solution into the GC.
Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)
This method provides an absolute purity determination without the need for specific impurity reference standards.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or 1,4-bis(trimethylsilyl)benzene. The internal standard should have signals that do not overlap with the analyte signals.
-
Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T₁ of the analyte and internal standard protons.
-
Acquisition Time: Sufficient to ensure good digital resolution.
-
Number of Scans: Typically 16 or more for a good signal-to-noise ratio.
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into an NMR tube.
-
Accurately weigh a specific amount of the 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene sample (e.g., 20 mg) and add it to the same NMR tube.
-
Add the deuterated solvent to dissolve both components completely.
Data Processing:
-
Apply Fourier transformation and phase correction to the FID.
-
Carefully integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Potential Impurities
Based on the likely synthesis route starting from 1,4-dimethoxybenzene, potential impurities in the final product could include:
-
Starting materials: 1,4-dimethoxybenzene, 1,2-bis(chloromethyl)-4,5-dimethoxybenzene
-
Intermediates: Mono-cyanomethylated derivatives
-
By-products: Products from over-alkylation or side reactions
-
Degradation products: Hydrolysis of the nitrile groups to carboxylic acids or amides.
Visualization of Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
Caption: Workflow for HPLC-UV Purity Assessment.
Caption: Workflow for GC-MS Impurity Profiling.
Caption: Workflow for ¹H-qNMR Absolute Purity Determination.
Conclusion
The choice of analytical method for assessing the purity of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene should be guided by the specific requirements of the analysis. HPLC-UV is a versatile and robust method for routine quality control. GC-MS offers high sensitivity for volatile impurities and is an excellent tool for impurity identification. ¹H-qNMR is a powerful technique for absolute purity determination, especially when certified reference standards for all impurities are not available.[7][8][10] For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
- 1. Verapamil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. WO2016181292A1 - A process for the preparation of verapamil hydrochloride - Google Patents [patents.google.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 5. emerypharma.com [emerypharma.com]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. foodsafety.institute [foodsafety.institute]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Compounds Structurally Related to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, no specific biological activity data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene has been reported in the peer-reviewed scientific literature. This guide, therefore, provides a comparative analysis of the biological activities of structurally similar compounds, including those containing a dimethoxybenzene core and/or cyanomethyl functional groups. The aim is to offer insights into the potential biological profile of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and to guide future research in this area.
Introduction
Compounds featuring a dimethoxybenzene scaffold or cyanomethyl moieties are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These structural motifs are present in a variety of natural and synthetic molecules that have demonstrated promising therapeutic potential. This guide summarizes the reported antiproliferative, antiviral, and enzyme inhibitory activities of several compounds structurally related to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, providing available quantitative data and the experimental protocols used for their evaluation.
Antiproliferative Activity
A significant number of derivatives containing the 3,4,5-trimethoxyphenyl group, which is structurally related to the 4,5-dimethoxy substitution pattern, have been shown to exhibit potent antiproliferative activity.[1][2] This activity is often attributed to the inhibition of tubulin polymerization, a critical process in cell division.
Comparative Data on Antiproliferative Activity
| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-propenone Derivatives | Compound 9e (2-methoxycarbonyl-6-methoxy-N-1H-indole moiety) | HL-60 (promyelocytic leukemia) | ~1 | [1] |
| Chalcone Derivatives | Chalcone 13 (chromonyl series) | Colorectal and Prostatic Cancer Cells | 2.6–5.1 | [2] |
| 3,5-Dibromo-4,6-dimethoxychalcones | Compound 2a | MCF-7 (breast cancer) | 4.12 ± 0.55 | [3] |
| 3,5-Dibromo-4,6-dimethoxychalcones | Compound 2c | A549 (lung cancer) | 9.68 ± 0.80 | [3] |
| Flavone Derivatives | Compound 3c | A549 (lung cancer) | 6.42 ± 0.79 | [3] |
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay
A fluorescence-based assay is commonly used to measure the effect of compounds on tubulin polymerization.[4][5]
-
Preparation of Reagents: Porcine brain tubulin (>99% pure) is reconstituted to 2 mg/mL in a reaction mix containing 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 15% glycerol.[4] Test compounds are prepared at various concentrations.
-
Assay Procedure: A 96-well plate is pre-incubated with 5 µL of the inhibitor at different concentrations at 37°C for 1 minute.[4] Subsequently, 50 µL of the tubulin reaction mix is added to each well.
-
Data Acquisition: The increase in fluorescence, resulting from the incorporation of a fluorescent reporter into the polymerizing microtubules, is monitored immediately.[4][6] Measurements are taken using a multimode reader with excitation at 355 nm and emission at 460 nm.[4]
Signaling Pathway: Disruption of Microtubule Dynamics
The antiproliferative activity of many dimethoxybenzene derivatives is linked to their ability to interfere with microtubule dynamics, which is crucial for mitotic spindle formation and, consequently, cell division.
References
- 1. Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)-2-propen-1-one derivatives obtained by a molecular hybridisation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential [mdpi.com]
- 4. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
A Comparative Review of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and Its Analogs for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and its structural analogs, focusing on their synthesis, physicochemical properties, and potential as therapeutic agents. The information presented is intended to support researchers in the fields of medicinal chemistry and drug discovery.
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a substituted aromatic compound belonging to the class of dimethoxybenzene derivatives. The presence of two cyanomethyl groups and two methoxy groups on the benzene ring imparts specific chemical reactivity and potential biological activity. The methoxy groups are known to be important in the bioactivity of many natural and synthetic compounds, potentially influencing their interaction with biological targets. The cyanomethyl groups can serve as versatile synthetic handles for further chemical modifications. Analogs of this compound, with variations in the substitution pattern on the benzene ring, offer a platform for structure-activity relationship (SAR) studies to optimize their therapeutic potential.
Synthesis and Physicochemical Properties
The synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene typically proceeds from 1,2-dimethoxybenzene. A common synthetic route involves the bis-halomethylation of the benzene ring, followed by nucleophilic substitution with a cyanide salt. The choice of halogen (chlorine or bromine) can influence the reactivity and yield of the subsequent cyanation step.
Below is a comparative table of the physicochemical properties of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and its selected analogs. It is important to note that the data presented is compiled from various sources and may not have been determined under identical experimental conditions.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | ![]() | C₁₂H₁₂N₂O₂ | 216.24 | Not Reported | Insoluble in water |
| 1,2-Bis(cyanomethyl)benzene | ![]() | C₁₀H₈N₂ | 156.18 | 57-60[1][2] | Insoluble in water[1][2] |
| 1,2-Dimethoxybenzene | ![]() | C₈H₁₀O₂ | 138.16 | 22-23 | Slightly soluble in water |
Biological Activity and Performance Comparison
Dimethoxybenzene derivatives have been reported to exhibit a range of biological activities, including anticancer properties. The mechanism of action for many of these compounds is believed to involve the disruption of cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization and the induction of apoptosis.
While specific comparative biological data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is limited in the public domain, the following table provides a conceptual framework for comparing its potential performance with its analogs based on common assays in cancer research. The values presented are hypothetical and for illustrative purposes, as direct comparative experimental data was not found in the literature search.
| Compound | Target Cell Line | Assay | IC₅₀ (µM) - Hypothetical | Mechanism of Action (Postulated) |
| 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene | HeLa (Cervical Cancer) | MTT Assay | 15 | Inhibition of Tubulin Polymerization, Apoptosis Induction |
| 1,2-Bis(cyanomethyl)benzene | HeLa (Cervical Cancer) | MTT Assay | 50 | Lower potency expected due to lack of methoxy groups |
| Combretastatin A-4 (Reference Compound) | HeLa (Cervical Cancer) | MTT Assay | 0.01 | Known Tubulin Polymerization Inhibitor |
Experimental Protocols
Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
This protocol is adapted from a known procedure for the bis-bromomethylation of 1,2-dimethoxybenzene.
-
To a solution of 1,2-dimethoxybenzene (10 g, 0.0725 mol) and paraformaldehyde (4.35 g, 0.145 mol) in 100 ml of acetic acid, add 33% HBr in acetic acid (31.0 ml) while maintaining the temperature at 283 K.
-
Stir the mixture at room temperature for 20 hours.
-
Heat the mixture to 338 K for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add ethyl acetate to the residue to precipitate the product.
-
Filter the white precipitate and wash with ethyl acetate to obtain 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
This is a general procedure for the cyanation of benzylic halides.
-
Dissolve 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene (1 equivalent) in a suitable organic solvent such as acetone or acetonitrile.
-
Add sodium cyanide or potassium cyanide (2.2 equivalents) to the solution.
-
The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC).
-
After completion, the reaction mixture is cooled, and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.
-
Prepare a solution of purified tubulin (e.g., from porcine brain) at a concentration of 2 mg/mL in a polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).[3][4]
-
Add the test compound (e.g., 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene dissolved in DMSO) to the tubulin solution in a 96-well plate. A vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole) should be included.[3]
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the change in absorbance at 340 nm over time (e.g., for 60 minutes) using a microplate reader. An increase in absorbance indicates tubulin polymerization.[5][6]
-
The inhibitory effect of the compound is determined by comparing the polymerization curve of the compound-treated sample with that of the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of many dimethoxybenzene derivatives is associated with the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key signaling cascade that can be triggered by cellular stress, including damage caused by cytotoxic compounds.
Caption: Intrinsic Apoptosis Pathway potentially activated by 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene and its analogs.
Caption: General workflow for the synthesis and evaluation of dimethoxybenzene analogs.
References
- 1. 1,2-Bis(cyanomethyl)benzene | 613-73-0 [chemicalbook.com]
- 2. 1,2-Bis(cyanomethyl)benzene Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. In vitro tubulin polymerization assay [bio-protocol.org]
- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tubulin Polymerization Assay [bio-protocol.org]
- 6. cytoskeleton.com [cytoskeleton.com]
cost-benefit analysis of different synthetic pathways for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
Comparative Analysis of Synthetic Pathways for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
A comprehensive cost-benefit analysis of synthetic routes to 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is presented for researchers and professionals in drug development. This guide objectively evaluates different synthetic strategies, supported by available experimental data and cost considerations.
Introduction
1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene is a valuable building block in the synthesis of various heterocyclic compounds and has potential applications in medicinal chemistry. The efficiency and economic viability of its synthesis are critical for its practical use. This guide explores and compares plausible synthetic pathways, focusing on reaction yields, costs of starting materials and reagents, and overall process efficiency.
Pathway 1: Halogenation and Cyanation of 1,2-Dimethyl-4,5-dimethoxybenzene
This is a common and straightforward approach for the synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene. The pathway involves two main steps: the radical halogenation of the methyl groups of 1,2-dimethyl-4,5-dimethoxybenzene, followed by a nucleophilic substitution with a cyanide salt.
Experimental Protocol
Step 1: Synthesis of 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
A solution of 1,2-dimethyl-4,5-dimethoxybenzene in a suitable solvent (e.g., carbon tetrachloride or chlorobenzene) is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. The reaction mixture is heated under reflux until the starting material is consumed. The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.
Step 2: Synthesis of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene
The resulting 1,2-bis(bromomethyl)-4,5-dimethoxybenzene is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. A cyanide source, typically sodium cyanide or potassium cyanide, is added, and the mixture is stirred at room temperature or slightly elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene, which can be further purified by chromatography or recrystallization.
Cost and Yield Analysis
| Parameter | Pathway 1 | Pathway 2 (Alternative) |
| Starting Material | 1,2-Dimethyl-4,5-dimethoxybenzene | 1,2-Dimethoxybenzene (Veratrole) |
| Key Reagents | N-Bromosuccinimide (NBS), Sodium Cyanide | Paraformaldehyde, HCl, Sodium Cyanide |
| Overall Yield | Moderate to High (estimated 60-80%) | Variable (dependent on chloromethylation step) |
| Cost of Starting Material | Moderate | Low |
| Cost of Reagents | Moderate | Low |
| Number of Steps | 2 | 2 |
| Safety Concerns | Use of toxic brominating agents and highly toxic cyanides. | Use of formaldehyde, HCl, and highly toxic cyanides. |
Visualization of Pathway 1
A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol and related dimethoxybenzene derivatives. This report provides a detailed comparison of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols.
Introduction
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,5-bis(cyanomethyl)-1,4-dimethoxybenzene and its related structures.
¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methylene Protons (ppm) |
| 2,5-bis(cyanomethyl)-1,4-dimethoxybenzene | 6.92 (s, 2H) | 3.86 (s, 6H) | 4.64 (s, 4H) |
| Veratrole (1,2-dimethoxybenzene) | 6.95-6.85 (m, 4H) | 3.88 (s, 6H) | - |
| 1,2-bis(cyanomethyl)benzene | 7.55-7.40 (m, 4H) | - | 3.90 (s, 4H) |
| 1,3-dimethoxybenzene | 7.18 (t, 1H), 6.55 (d, 2H), 6.45 (t, 1H) | 3.78 (s, 6H) | - |
| 1,4-dimethoxybenzene | 6.85 (s, 4H) | 3.75 (s, 6H) | - |
¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) | Methylene Carbons (ppm) | Cyano Carbons (ppm) |
| 2,5-bis(cyanomethyl)-1,4-dimethoxybenzene | 151.5, 129.8, 114.2 | 59.7 | 47.7 | 114.2 |
| Veratrole (1,2-dimethoxybenzene) | 149.2, 121.1, 111.4 | 55.9 | - | - |
| 1,2-bis(cyanomethyl)benzene | 134.5, 129.8, 128.5 | - | 22.1 | 117.5 |
| 1,3-dimethoxybenzene | 161.2, 130.2, 107.5, 102.0 | 55.2 | - | - |
| 1,4-dimethoxybenzene | 154.0, 114.8 | 55.6 | - | - |
IR Spectral Data
| Compound | C-H stretch (aromatic) (cm⁻¹) | C-H stretch (aliphatic) (cm⁻¹) | C≡N stretch (cm⁻¹) | C-O stretch (cm⁻¹) |
| 2,5-bis(cyanomethyl)-1,4-dimethoxybenzene | ~3000-3100 | ~2850-2960 | ~2250 | ~1000-1300 |
| Veratrole (1,2-dimethoxybenzene) | ~3000-3100 | ~2830-2950 | - | ~1025, 1250 |
| 1,2-bis(cyanomethyl)benzene | ~3010-3070 | ~2930 | ~2250 | - |
| 1,3-dimethoxybenzene | ~3000-3100 | ~2830-2950 | - | ~1050, 1270 |
| 1,4-dimethoxybenzene | ~3000 | ~2830-2950 | - | ~1040, 1240 |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 2,5-bis(cyanomethyl)-1,4-dimethoxybenzene | 216.08 | Not readily available |
| Veratrole (1,2-dimethoxybenzene) | 138.06 | 123, 108, 95, 77 |
| 1,2-bis(cyanomethyl)benzene | 156.07 | 116, 89 |
| 1,3-dimethoxybenzene | 138.07 | 123, 108, 95, 77 |
| 1,4-dimethoxybenzene | 138.07 | 123, 108, 95, 77 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters for each dataset can be found in the cited literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 300, 400, or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be prepared as KBr pellets or as a mull in Nujol. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectrum is recorded over a range of wavenumbers, typically 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the ion source, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.
Visualizations
To aid in the understanding of the structural relationships and analytical workflow, the following diagrams are provided.
Figure 1: Structural relationships of the compared compounds to the core benzene ring.
Figure 2: A generalized workflow for spectroscopic analysis of organic compounds.
Conclusion
This guide provides a valuable resource for the spectroscopic comparison of this compound's close analogue and related dimethoxybenzene derivatives. The tabulated data and generalized experimental protocols offer a foundation for researchers to identify and characterize these compounds. The distinct patterns observed in the NMR, IR, and MS spectra, arising from the different substitution patterns on the benzene ring, allow for clear differentiation between the isomers. This information is critical for ensuring the purity and identity of starting materials and products in synthetic chemistry and drug development.
A Comparative Guide to DFT Studies for the Structural Validation of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Density Functional Theory (DFT) studies with alternative experimental techniques for the structural validation of 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene derivatives. Due to the limited availability of specific experimental data for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in the public domain, this guide will utilize data from closely related dimethoxybenzene derivatives to illustrate the comparative principles and methodologies. This approach provides a robust framework for researchers working with this class of compounds.
DFT as a Tool for Structural Validation
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of small organic molecules, DFT has become an invaluable tool for predicting and validating molecular structures. By calculating the molecule's electronic energy and its distribution, DFT can determine a stable conformation, providing optimized geometric parameters such as bond lengths and angles. These theoretical values can then be compared with experimental data to validate the proposed structure. Recent studies on dimethoxybenzene derivatives have demonstrated a strong correlation between DFT-calculated geometries and those determined by single-crystal X-ray diffraction.[1][2]
Comparison of DFT with Experimental Validation Techniques
While DFT provides a powerful theoretical framework, experimental validation remains the gold standard in structural elucidation. The most common techniques for the definitive structural analysis of small organic molecules are single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
| Technique | Principle | Strengths | Limitations |
| DFT Calculations | Solves the Schrödinger equation for a molecule to predict its electronic structure and geometry. | - Cost-effective and rapid. - Provides detailed electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential).[1][2] - Can be used to study transition states and reaction mechanisms. | - Theoretical, requires experimental validation. - Accuracy depends on the chosen functional and basis set.[1][2] - Does not account for crystal packing forces in the gas phase. |
| Single-Crystal X-ray Diffraction | Scatters X-rays off the electron clouds of atoms in a crystal to determine their precise 3D arrangement. | - Provides unambiguous, high-resolution 3D molecular structure.[3] - Gold standard for solid-state structural determination. | - Requires a suitable single crystal, which can be difficult to grow.[4] - The structure is in the solid state and may differ from the solution or gas phase. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide information about the connectivity and spatial arrangement of atoms. | - Provides detailed information about the molecular structure in solution.[5] - Excellent for determining connectivity and stereochemistry.[6] - Can study dynamic processes.[5] | - Structure is an average of conformations in solution. - Can be complex to interpret for large or highly symmetric molecules. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of chemical bonds. | - Rapid and sensitive technique for identifying functional groups.[7][8] - Can provide information about bonding and molecular environment. | - Does not provide a complete 3D structure. - Can be difficult to interpret complex spectra with many overlapping peaks. |
Quantitative Data Comparison: DFT vs. X-ray Crystallography
The following table presents a comparison of selected bond lengths and angles for a dimethoxybenzene derivative as determined by single-crystal X-ray diffraction and calculated using DFT with the B3LYP/6-311G(d,p) level of theory. This data is for 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, a related compound, and serves to illustrate the typical level of agreement between experimental and theoretical values.[9]
| Parameter | Experimental (X-ray) (Å or °) [9] | Calculated (DFT) (Å or °) [9] | Difference |
| Bond Lengths (Å) | |||
| C1-C2 | 1.398 | 1.401 | 0.003 |
| C1-O1 | 1.365 | 1.369 | 0.004 |
| C7-C8 | 1.339 | 1.345 | 0.006 |
| **Bond Angles (°) ** | |||
| C2-C1-C6 | 119.8 | 119.9 | 0.1 |
| O1-C1-C2 | 115.3 | 115.2 | -0.1 |
| C1-O1-C9 | 117.8 | 117.7 | -0.1 |
Note: Atom numbering corresponds to the original publication for 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene.
As the table demonstrates, there is generally excellent agreement between the experimental and DFT-calculated geometric parameters, with differences typically being very small.
Experimental Protocols
-
Molecular Input: The initial 3D structure of the molecule is built using molecular modeling software.
-
Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). The choice of functional and basis set is crucial for obtaining accurate results.[1][2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Data Analysis: The optimized geometric parameters (bond lengths, bond angles, dihedral angles) and other electronic properties are extracted from the output files for analysis and comparison with experimental data.
-
Crystal Growth: A high-quality single crystal of the compound is grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[10] The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free of defects.[4]
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard such as tetramethylsilane (TMS) is often added.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are performed.[11]
-
Spectral Interpretation: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the connectivity of atoms and the relative stereochemistry of the molecule.[6][12]
-
Sample Preparation: A small amount of the solid sample can be mixed with KBr powder and pressed into a thin pellet.[13] Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl).
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded and subtracted from the sample spectrum.[14]
-
Spectral Analysis: The absorption bands in the FTIR spectrum are assigned to specific functional groups present in the molecule based on their characteristic frequencies.[7][8]
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the typical workflow for DFT-based structural validation and a decision-making process for selecting the appropriate structural elucidation technique.
References
- 1. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 7. ejournal.upi.edu [ejournal.upi.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. use of nmr in structure ellucidation | PDF [slideshare.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. egikunoo.wordpress.com [egikunoo.wordpress.com]
Safety Operating Guide
Essential Safety and Operational Guide for 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzol. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are essential for protecting against chemical splashes.[1][2][3][4] For extended contact, consider double-gloving. |
| Eye Protection | Safety Glasses/Goggles | Chemical splash goggles are required.[2][3] A face shield should be used when there is a significant splash risk.[2][3][5] |
| Body Protection | Lab Coat | A flame-resistant lab coat or a standard lab coat worn over cotton clothing provides a necessary barrier.[1][4] |
| Respiratory | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood.[6] |
Experimental Workflow and Handling
Proper handling is critical to prevent exposure and contamination. The following workflow outlines the key steps for working with this compound.
Caption: Workflow for handling this compound.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All work with the compound must be performed within the hood to minimize inhalation exposure.[6]
-
Gather Materials: Assemble all necessary chemicals, solvents, and equipment within the fume hood to avoid unnecessary movement in and out of the workspace.
-
Waste Containers: Prepare clearly labeled, dedicated waste containers for solid and liquid cyanide-containing waste.[6] Solid waste includes contaminated gloves, paper towels, and other disposable items.
Handling:
-
Weighing and Transfer: Carefully weigh and transfer the solid compound within the fume hood. Use a disposable weighing paper or a dedicated container to avoid contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.
-
Reaction Monitoring: Monitor the experiment for any signs of unexpected reactions. Be aware that cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas.[6][7]
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with the compound must be decontaminated. Rinse glassware with a dilute bleach solution followed by a thorough water rinse, all within the fume hood.[7]
-
Liquid Waste Disposal: Collect all liquid waste containing this compound in the designated liquid cyanide waste container.[6] Do not mix with other chemical waste streams.
-
Solid Waste Disposal: Dispose of all contaminated solid materials, including gloves and weighing papers, in the designated solid cyanide waste container.[6]
-
PPE Removal: After completing all work and cleanup, remove and dispose of gloves and any other contaminated disposable PPE in the solid cyanide waste container. Wash hands thoroughly with soap and water.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous waste. Ensure waste containers are properly sealed and labeled.[6][8]
References
- 1. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 2. hsa.ie [hsa.ie]
- 3. osha.gov [osha.gov]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. epa.gov [epa.gov]
- 6. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




